The table below summarizes the fundamental chemical and regulatory information for Nifoxipam.
| Property | Description |
|---|---|
| IUPAC Name | 5-(2-fluorophenyl)-3-hydroxy-7-nitro-1,3-dihydro-2H-1,4-benzodiazepin-2-one [1] |
| Molecular Formula | C₁₅H₁₀FN₃O₄ [2] [1] |
| Molar Mass | 315.26 g·mol⁻¹ [2] [1] |
| CAS Number | 74723-10-7 [1] |
| Other Names | 3-hydroxydesmethylflunitrazepam, DP 370 [2] [1] |
| Legal Status (Example) | UK: Under Psychoactive Substances Act; DE: NpSG (Industrial and scientific use only) [2] |
This compound is primarily recognized in scientific literature as an active metabolite of the benzodiazepine Flunitrazepam [1] [3]. It is formed in the body through the N-demethylation and subsequent 3-hydroxylation of the parent drug [1]. The following diagram illustrates this documented metabolic relationship.
This biotransformation means that the known synthesis of this compound in a research context is closely tied to the chemistry of its parent compound.
The table below summarizes the core chemical identities and key metabolic pathways of flunitrazepam and its active metabolites, fonazepam and nifoxipam.
| Compound | IUPAC Name / Common Descriptors | Molecular Formula / Weight (g/mol) | Key Metabolic Pathways & CYP Enzymes Involved |
|---|
| Flunitrazepam | 5-(2-fluorophenyl)-1-methyl-7-nitro-1,3-dihydro-2H-1,4-benzodiazepin-2-one [1] | C₁₆H₁₂FN₃O₃ / 313.3 [1] | Primary Pathways: N-demethylation, 3-hydroxylation, nitro-reduction [1]. Key Enzymes: CYP2C19, CYP3A4, CYP1A2 mediate formation of desmethylflunitrazepam and 3-hydroxyflunitrazepam [2]. | | Fonazepam | 5-(2-fluorophenyl)-7-nitro-1,3-dihydro-1,4-benzodiazepin-2-one [1]. Also known as: Desmethylflunitrazepam, Norflunitrazepam, Ro 5-4435 [1] | C₁₅H₁₀FN₃O₃ / 299.26 [1] | Formed via N-demethylation of flunitrazepam [1]. It is an active metabolite [1]. | | This compound | 5-(2-fluorophenyl)-3-hydroxy-7-nitro-1,3-dihydro-2H-1,4-benzodiazepin-2-one [1]. Also known as: 3-Hydroxy-desmethylflunitrazepam, DP370 [1] | C₁₅H₁₀FN₃O₄ / 315.26 [1] | Formed via 3-hydroxylation and demethylation of flunitrazepam; can also be a metabolite of fonazepam [1]. It is an active metabolite and undergoes further metabolism primarily via reduction of its 7-nitro group to the corresponding 7-amino benzodiazepine, followed by acetylation and glucuronidation [1]. |
The metabolic relationship between these compounds can be visualized as a pathway. The following diagram summarizes the primary biotransformation steps:
Figure 1: Proposed metabolic pathways of flunitrazepam, fonazepam, and this compound. Metabolites identified as active are highlighted in green [1].
The analysis of these compounds, particularly in biological matrices, requires specific and sensitive methods. The following workflow and table detail a validated approach for urine screening.
Figure 2: LC-HRMS analytical workflow for multi-analyte screening and confirmation [3].
| Parameter | Screening Phase (Full Scan) | Confirmation Phase (Parallel Reaction Monitoring) |
|---|---|---|
| Objective | Broad screening for the presence of any target analyte [3]. | Definitive identification and precise quantification of detected compounds [3]. |
| Chromatography | Reversed-phase LC with a 3.5-minute gradient run [3]. | Reversed-phase LC with a 4.5-minute gradient run [3]. |
| Mass Detection | High-Resolution Mass Spectrometry (Orbitrap) in positive electrospray mode [3]. | High-Resolution Tandem Mass Spectrometry (HR-MS/MS) [3]. |
| Key Performance Data | Lower limit of quantification (LLOQ) ranging from 5 to 50 ng/mL for various designer benzodiazepines [3]. | Analytical precision and accuracy were ≤15% for all except one analyte [3]. |
| Application Note | This method successfully detected This compound in patient urine samples from emergency wards and routine drug testing [3]. | Confirmation is critical to avoid false positives from immunoassay screening and for precise identification [3]. |
This protocol is adapted from a published method for the simultaneous screening and confirmation of 28 designer benzodiazepines in urine [3].
This compound is expected to share a similar mechanism of action with its parent drug and other benzodiazepines. It acts as a positive allosteric modulator at a subset of GABAₐ receptors in the central nervous system. By binding to these receptors, it increases the affinity of the inhibitory neurotransmitter GABA, leading to enhanced neuronal inhibition. This results in sedative, hypnotic, anxiolytic, and muscle-relaxant effects [1] [4].
As of the available literature, there were no reported fatal or non-fatal intoxications linked solely to this compound, though it has been detected in samples from acute intoxication cases [1]. Its emergence as a designer benzodiazepine presents several research and public health challenges [1] [5]:
The primary known metabolic pathway of this compound is summarized in the table and diagram below [1].
| Phase | Metabolic Reaction | Key Enzyme(s) / Process | Main Metabolites |
|---|---|---|---|
| Phase I | Reduction of nitro group | Nitro-reduction | 7-Amino-nifoxipam |
| Phase II | Acetylation | N-Acetyltransferase | 7-Acetamido-nifoxipam |
| Phase II | Glucuronidation | UGT Enzymes | Glucuronide Conjugate |
Identified in vitro and in postmortem urine analysis, this pathway suggests glucuronidation occurs directly on the 7-amino metabolite [1].
The following methodology is adapted from a key study that identified this compound's urinary metabolites, which can serve as a protocol for similar analyses [1].
| Category | Details & Key Points |
|---|---|
| Pharmacology | Binds to GABAA receptor; induces sedation, hypnosis, anxiolysis [1] [2]. Active metabolite of flunitrazepam [3] [1]. |
| Potency & Effects | Considered less potent than other designer benzodiazepines [2]. User reports note tranquillising, sleep-prolonging effects [3] [2]. |
| Toxicity | Animal studies show lower acute toxicity vs. flunitrazepam and lormetazepam [3]. No formal human toxicity studies; danger increases significantly with opioid co-ingestion [4]. |
This compound appeared as a designer benzodiazepine on the European drug market around 2015 [5]. Much of the available data is derived from in vitro studies or the analysis of seized materials, with a noted absence of formal human pharmacokinetic studies or reported intoxication cases in the scientific literature [1] [6].
The lack of human data means established parameters like half-life, clearance, volume of distribution, oral bioavailability, and protein binding are currently unknown. Future research should focus on quantifying these parameters and further elucidating the enzymatic pathways involved in its biotransformation.
| Metabolite Name | Metabolic Pathway | Abundance in Urine | Significance for Drug Testing |
|---|---|---|---|
| 7-Acetaminothis compound | Nitro-reduction followed by N-acetylation [1] [2] | Main metabolite [1] [2] | Recommended primary target for urine analysis [1] [2] |
| This compound Glucuronide | Direct conjugation with glucuronic acid [1] [2] | Main metabolite [1] [2] | A conjugate of the parent drug; important for detection [1] |
| 7-Aminothis compound | Nitro-reduction [3] [4] | Intermediate step | Precursor to the 7-acetamino metabolite; not the final abundant target [3] [4] |
This compound undergoes Phase I and Phase II metabolism. The primary pathways are:
The following diagram illustrates the primary biotransformation pathway of this compound in humans.
Primary biotransformation pathway of this compound in humans.
The primary data on this compound's urinary metabolites comes from a study using advanced analytical techniques to analyze human urine samples from acute intoxication cases and routine drug testing [1] [2].
For research and development professionals, understanding the following key concepts is critical:
This compound is a benzodiazepine derivative and a minor metabolite of flunitrazepam [4] [5]. The table below outlines its core characteristics:
| Property | Description |
|---|---|
| Chemical Class | Nitrobenzodiazepine [6] [5] |
| Primary Effects | Anxiolysis, sedation, muscle relaxation, anticonvulsant effects, and amnesia [6] [5] |
| Mechanism of Action | Positive allosteric modulation of the GABAA receptor, enhancing the effect of the GABA neurotransmitter [6] [5] |
| Risk of Dependence | High physical and psychological dependence potential with prolonged use; tolerance develops rapidly [5] |
| Overdose Risk | Risk of severe respiratory depression, coma, or death, especially when combined with other depressants like alcohol or opioids [6] [5] |
For scientists handling this compound, adhering to strict compliance and safety protocols is non-negotiable.
The following diagram illustrates the key legal and safety risk assessments for a research program involving this compound:
Key assessment workflow for this compound research
Nifoxipam is a designer benzodiazepine and an active metabolite of flunitrazepam [1] [2]. Like classical benzodiazepines, its primary mechanism of action is believed to be the positive allosteric modulation of the GABAA receptor in the central nervous system, which enhances the inhibitory effects of the neurotransmitter GABA [1] [3].
A key piece of information regarding its toxicity profile comes from a European patent, which is summarized in the table below.
| Reported Effect | Comparative Finding |
|---|---|
| Strong tranquillising and sleep-prolonging effects [2] | "Much lower toxicity compared to lormetazepam and flunitrazepam in mice" [2] |
This finding suggests that this compound may have a wider safety margin in mice than two other benzodiazepines. However, it is critical to note that the specific quantitative data from these studies—such as LD50 values, dosing regimens, and detailed experimental conditions—are not publicly available in the cited source.
Understanding the metabolism of a substance is crucial for toxicological assessment. The following diagram outlines the primary known metabolic pathway for this compound in humans, which involves reduction and subsequent conjugation [1].
This metabolic pathway is based on the identification of urinary metabolites in humans. The study noted that other potential metabolic steps, like additional hydroxylation or sulfate conjugation, were not observed, which may be influenced by the ingested dose and the timespan between intake and sampling [1].
The available data is limited but indicates a promising direction for further investigation. The claim of lower relative toxicity needs validation through standardized, comprehensive preclinical studies.
To build a complete toxicological profile, future research on this compound should consider investigating:
Nifoxipam (3-hydroxydesmethylflunitrazepam) is an active metabolite of flunitrazepam and a member of the nitrobenzodiazepine class [1] [2]. Its primary effects are mediated through the positive allosteric modulation of the GABA-A receptor, which enhances inhibitory signaling in the central nervous system [2] [3].
The quantitative data available is limited and primarily derived from non-clinical sources or user reports. The following table summarizes its known and purported effects:
| Effect Type | Specific Effects | Notes / Evidence Level |
|---|---|---|
| Primary Therapeutic (Expected) | Tranquilizing/Sedative [4], Sleep-prolonging [4], Anxiolytic (anxiety suppression) [2], Muscle relaxation [2] | Strong tranquillising and sleep-prolonging effects noted in mice [4]. |
| Cognitive & Behavioral | Thought deceleration, Disinhibition, Memory suppression (amnesia) [2], Delusions of sobriety [2] | Anecdotal user reports; amnesia is a known effect of potent benzodiazepines [3]. |
| Physical | Motor control loss (ataxia), Dizziness [2] | Common to the benzodiazepine class. |
| Toxicity & Risks | Respiratory depression (high doses) [2], Dependence and tolerance [2] | Risk of overdose is significantly potentiated when mixed with other CNS depressants like alcohol or opioids [5] [2]. |
The proposed mechanism of action for this compound's effects is illustrated below:
Detailed methodologies for specifically studying this compound in vivo are scarce. However, research on similar designer benzodiazepines and their detection in biological samples provides a framework for analytical protocols.
Metabolite Identification Protocol: A key study used nano-liquid chromatography-high-resolution mass spectrometry (nano-LC-HRMS) to identify the main human urinary metabolites of this compound [1].
Immunoassay Cross-Reactivity: A study investigating the detectability of designer benzodiazepines in common immunoassays (CEDIA, EMIT II Plus, HEIA, and KIMS II) found that this compound was not detected by any of these screening methods, highlighting a significant challenge for routine clinical and forensic testing [4].
For any professional handling or researching this compound, several critical factors must be considered:
The current body of evidence on this compound is insufficient for a comprehensive safety profile. Key areas requiring further investigation include:
1. Introduction Nifoxipam (3-hydroxy-desmethylflunitrazepam) is a designer benzodiazepine and an active metabolite of flunitrazepam [1]. It has appeared on the recreational drug market as a new psychoactive substance (NPS). Analysis is challenging due to the lack of a commercial immunoassay and the need to distinguish it from other benzodiazepines and metabolites [2] [1]. This application note details a sensitive and selective method for identifying and confirming this compound in urine samples using LC-HRMS.
2. Experimental Protocol
2.1. Materials and Reagents
2.2. Sample Preparation The following protocol is adapted from a published multi-analyte method for 28 designer benzodiazepines in urine [2].
2.3. Liquid Chromatography (LC) Conditions
2.4. High-Resolution Mass Spectrometry (HRMS) Conditions
2.5. Data Processing Use software (e.g., Xcalibur, Thermo Fisher Scientific) to process the data. For confirmation, the accurate mass of the precursor ion and at least one fragment ion should be matched with a tolerance of ±5 ppm. The retention time should be consistent with the calibration standard.
3. Method Validation Data The following table summarizes key validation data for this compound based on the published LC-HRMS method [2].
Table 1: Summary of Method Validation Parameters for this compound
| Parameter | Result / Value | Details / Comments |
|---|---|---|
| Lower Limit of Quantification (LLOQ) | 5-50 ng/mL | The method's lower quantification limit falls within this range. |
| Precision & Accuracy | ≤15% | Values for both screening and confirmation, meeting standard bioanalytical criteria. |
| Retention Time | Method-specific | To be determined during method development and consistent with standards. |
| MS/MS Fragmentation | Confirmatory ions required | Use PRM mode for confirmation; specific fragments should be referenced from literature. |
| Key Metabolites | 7-aminothis compound, acetylated derivative | Main metabolites identified in urine after reduction and acetylation [1]. |
4. Analytical Workflow The complete procedure from sample receipt to result reporting is outlined in the diagram below.
Designer benzodiazepines represent a growing class of new psychoactive substances (NPS) that have emerged as significant analytical challenges in forensic toxicology and clinical drug testing. Among these compounds, nifoxipam (3-hydroxydesmethylflunitrazepam) has gained presence in recreational drug markets despite originally being investigated as a pharmaceutical candidate in the 1980s. As a minor metabolite of flunitrazepam, this compound presents particular difficulties for detection in biological matrices due to its potent activity at benzodiazepine receptors and extensive metabolism. The increasing prevalence of designer benzodiazepines coincides with public health concerns, as these substances are frequently implicated in polydrug overdose deaths, particularly when combined with opioids [1].
The analytical detection of this compound requires sophisticated approaches that address both the parent compound and its metabolites. Unlike pharmaceutical benzodiazepines, designer benzodiazepines like this compound often escape detection in routine drug screening panels, creating significant gaps in clinical and forensic toxicology capabilities. This application note provides comprehensive protocols for the reliable identification and quantification of this compound and its major metabolites in human urine, addressing an urgent need in analytical toxicology laboratories serving both clinical and forensic sectors [2] [3].
This compound (C₁₅H₁₀FN₃O₄) has a molecular mass of 315.260 g·mol⁻¹ and is systematically named as 5-(2-fluorophenyl)-3-hydroxy-7-nitro-2,3-dihydro-1H-1,4-benzodiazepin-2-one. Structurally, this compound is characterized by a 7-nitro substitution pattern similar to flunitrazepam, but differs through the 3-hydroxy group which significantly influences its metabolic fate. The compound exhibits strong tranquillising and sleep-prolonging effects in pharmacological studies, with animal models indicating much lower acute toxicity compared to related benzodiazepines like lormetazepam and flunitrazepam [4].
The biotransformation of this compound in humans follows complex metabolic pathways that are critical to understanding its detection windows. As a nitrobenzodiazepine, this compound undergoes nitro reduction to form 7-aminothis compound, which is subsequently acetylated to yield 7-acetaminothis compound—the major urinary metabolite. Additionally, the parent compound can undergo direct glucuronidation at the 3-hydroxy position, creating a phase II conjugate that can be hydrolyzed during sample preparation to release this compound. Unlike many therapeutic benzodiazepines, this compound exhibits limited N-dealkylation, making the reduced and acetylated metabolites the primary targets for urine analysis [3].
Table 1: Major Metabolites of this compound in Human Urine
| Metabolite | Metabolic Pathway | Abundance in Urine | Recommended Analytical Target |
|---|---|---|---|
| This compound glucuronide | Direct glucuronidation | Moderate | Yes (after hydrolysis) |
| 7-Aminothis compound | Nitro reduction | Low | Secondary |
| 7-Acetaminothis compound | Acetylation | High | Primary |
| 3-Hydroxythis compound | Hydroxylation | Trace | No |
Routine urine drug screening for benzodiazepines typically employs immunoassay techniques such as kinetic interaction of microparticles in solution (KIMS). These assays can detect this compound but with varying cross-reactivities that must be considered during method validation. According to established clinical laboratory protocols, the approximate cut-off concentration for this compound detection in benzodiazepine immunoassays is 129 ng/mL. This sensitivity is sufficient to detect recent use in many cases, but may yield false negatives in samples with lower concentrations or those collected long after ingestion [5] [6].
The cross-reactivity profile of this compound in immunoassays differs significantly from pharmaceutical benzodiazepines, potentially leading to inconsistent detection rates between different assay platforms. This variability underscores the necessity for confirmatory testing using mass spectrometry-based methods when this compound use is clinically suspected. Immunoassays should be viewed as preliminary screening tools only, with their limitations clearly acknowledged in analytical workflows [6].
Table 2: Immunoassay Cut-off Concentrations for Selected Benzodiazepines
| Benzodiazepine | Approximate Cut-off (ng/mL) | Designer vs. Pharmaceutical |
|---|---|---|
| This compound | 129 | Designer |
| Clonazolam | 110 | Designer |
| Meclonazepam | 123 | Designer |
| Flubromazolam | 105 | Designer |
| Etizolam | 118 | Designer |
| Deschloroetizolam | 81 | Designer |
| Alprazolam | 92 | Pharmaceutical |
| Clonazepam | 103 | Pharmaceutical |
| Diazepam | 90 | Pharmaceutical |
| Lorazepam | 105 | Pharmaceutical |
Sample pretreatment is critical for reliable this compound detection. The following protocol has been optimized for urine samples:
Hydrolysis of conjugates: Add 1 mL of β-glucuronidase enzyme (from E. coli) to 2 mL of urine sample. Incubate at 55°C for 90 minutes to hydrolyze glucuronide metabolites and release the aglycones.
Liquid-liquid extraction: Adjust hydrolyzed sample pH to 7.0-7.5 using ammonium acetate buffer (0.1 M). Add 5 mL of ethyl acetate:hexane (80:20, v/v) and vortex mix for 3 minutes. Centrifuge at 3500 × g for 10 minutes. Transfer organic layer to a clean tube and evaporate to dryness under nitrogen stream at 40°C.
Reconstitution: Reconstitute dried extract in 100 μL of mobile phase A (0.1% formic acid in water) and B (0.1% formic acid in acetonitrile) in a 70:30 ratio. Vortex for 30 seconds and transfer to autosampler vials with low-volume inserts [2] [3].
Liquid chromatography-high-resolution mass spectrometry (LC-HRMS) provides the specificity and sensitivity required for definitive this compound identification. The following conditions are recommended:
Data-dependent acquisition (DDA) is recommended for comprehensive screening, while parallel reaction monitoring (PRM) provides superior quantification for targeted analysis. Key mass transitions for this compound and metabolites include:
Retention time monitoring is essential, with this compound typically eluting at approximately 8.2 minutes under the described conditions. The method demonstrates a lower quantification limit of 5-50 ng/mL for this compound and its metabolites, with precision and accuracy generally ≤15% for both screening and confirmation assays [2] [3].
7-Acetaminothis compound represents the most abundant urinary metabolite of this compound and serves as the primary target for urine drug testing. This metabolite is formed through a two-step process involving initial nitro reduction to 7-aminothis compound followed by N-acetylation. The detection window for 7-acetaminothis compound extends significantly longer than the parent compound, making it the marker of choice for identifying this compound use beyond very recent ingestion. Analytical methods should prioritize this metabolite to maximize clinical and forensic utility [3].
This compound glucuronide constitutes another important analytical target, particularly in methods incorporating hydrolysis steps. While the glucuronide conjugate can be detected directly using high-resolution mass spectrometry, most practical methods employ enzymatic hydrolysis to convert this conjugate back to the parent compound for simplified analysis. The relative abundance of this direct conjugate varies considerably between individuals, likely reflecting polymorphisms in UGT enzymes responsible for its formation [3].
Figure 1: Major Metabolic Pathways of this compound in Humans. The 7-acetaminothis compound pathway represents the primary excretion route and optimal detection target.
Comprehensive validation of this compound detection methods must establish several key performance parameters. The lower limit of quantification (LLOQ) for this compound and its metabolites typically ranges from 5 to 50 ng/mL using LC-HRMS methods, with 7-acetaminothis compound generally at the more sensitive end of this range. Method precision and accuracy should demonstrate ≤15% coefficient of variation and bias for both intra-day and inter-day analyses across the calibration range. The use of stable isotope-labeled internal standards (e.g., d₄-nifoxipam) is strongly recommended to compensate for extraction efficiency variations and ionization suppression effects [2].
Selectivity and specificity must be established by analyzing blank urine samples from at least six different sources to confirm absence of interfering substances at the retention times of this compound and its metabolites. For forensic applications, ion ratio stability between qualifier and quantifier transitions should be maintained within ±20% of the mean reference values. The extraction efficiency for this compound and its major metabolites typically exceeds 85% using optimized liquid-liquid extraction protocols, though this should be verified during method implementation [2] [3].
Table 3: Method Validation Specifications for this compound Urine Analysis
| Validation Parameter | Target Specification | Typical Performance |
|---|---|---|
| Lower Limit of Quantification | ≤10 ng/mL | 5-50 ng/mL |
| Precision (% CV) | ≤15% | 5-12% |
| Accuracy (% Bias) | ±15% | ±8% |
| Extraction Recovery | >70% | 85-95% |
| Matrix Effects | ≤20% suppression/enhancement | 10-15% suppression |
| Calibration Range | 5-500 ng/mL | 5-1000 ng/mL |
| Carryover | <20% of LLOQ | <5% of LLOQ |
| Processed Sample Stability | ≥24 hours | 48 hours (4°C) |
The detection of This compound in urine samples presents distinct analytical challenges that require sophisticated instrumentation and careful method optimization. This application note provides comprehensive protocols that enable reliable identification and quantification of this compound and its metabolites in human urine. The emphasis on 7-acetaminothis compound as the primary analytical target significantly extends the detection window and improves the utility of testing in both clinical and forensic contexts.
The increasing prevalence of designer benzodiazepines in recreational drug markets necessitates ongoing method refinement and expansion of testing menus in toxicology laboratories. The protocols described herein represent robust approaches for addressing this compound detection, but should be periodically updated as new metabolites are identified or analytical technologies advance. Implementation of these methods will enhance capability to identify this compound use in cases of acute intoxication, forensic investigation, and monitoring of substance use disorders.
This compound (3-hydroxydesmethylflunitrazepam, DP 370) is a designer benzodiazepine that has emerged as a new psychoactive substance (NPS) on the recreational drug market. It is also a known active metabolite of the pharmaceutical benzodiazepine flunitrazepam. With the molecular formula C₁₅H₁₀FN₃O₄ and a molar mass of 315.26 g/mol, this compound possesses a nitrobenzodiazepine structure characterized by a 2-fluorophenyl group at the 5-position and a nitro group at the 7-position of the benzodiazepine ring system. [1] [2] The analytical challenge for researchers lies in the fact that this compound is extensively metabolized in humans, with the parent compound rarely detected in urine. This necessitates sensitive and selective methods that target not only the parent drug but also its major metabolites for accurate identification in forensic, clinical, and research settings. [3]
The emergence of this compound and other designer benzodiazepines represents a significant concern in public health and forensic science. These compounds are typically sold as "research chemicals" online, bypassing legal restrictions placed on pharmaceutical benzodiazepines. Unlike approved medications, these designer benzodiazepines have poorly characterized pharmacological and toxicological profiles, creating substantial risks for users and challenges for healthcare providers and laboratory professionals. Analysis is further complicated by the structural similarity between this compound and other benzodiazepines, potential for low-dose administration, and extensive metabolism that requires identification of multiple biomarkers for comprehensive detection. [1]
Understanding the metabolic fate of this compound is fundamental to developing effective analytical strategies. Research utilizing nano-LC-HRMS has demonstrated that this compound undergoes extensive biotransformation in humans, with multiple metabolic pathways contributing to its clearance. The primary metabolic reactions include nitro reduction to the corresponding 7-amino compound, followed by acetylation to form 7-acetaminothis compound. Additionally, glucuronide conjugation of the parent compound represents a significant metabolic pathway, unlike many other nitrobenzodiazepines. [3] [4]
Based on urinary metabolite profiling studies, the most abundant metabolites and therefore the most appropriate analytical targets for this compound detection include:
It is noteworthy that 7-acetaminothis compound has been identified as the most abundant urinary metabolite and represents the optimal target analyte for urine drug testing purposes. The parent this compound is detected only in minimal amounts (<0.2% of the administered dose) in urine, emphasizing the critical importance of targeting these metabolites rather than the parent compound for accurate detection of this compound use. [3] [4]
Table 1: Primary Metabolic Pathways and Key Analytical Targets for this compound
| Metabolic Pathway | Metabolite Formed | Abundance in Urine | Recommended Analytical Target |
|---|---|---|---|
| Nitro reduction | 7-Aminothis compound | Moderate | Secondary |
| Acetylation | 7-Acetaminothis compound | High | Primary |
| Glucuronidation | This compound glucuronide | Moderate | Secondary |
| Minor pathways | Parent this compound | Very low (<0.2%) | Not recommended |
For the analysis of this compound metabolites in urine, the following protocol has been validated in research settings:
For plasma analysis, which typically targets the parent this compound rather than metabolites, microextraction by packed sorbent (MEPS) has shown excellent efficiency:
The following diagram illustrates the complete sample preparation workflow for both urine and plasma samples:
Chromatographic separation of this compound and its metabolites requires optimized conditions to achieve adequate resolution from matrix components and isobaric interferences. The following parameters have been successfully implemented in multiple research studies:
Accurate mass measurement is essential for definitive identification of this compound and its metabolites. The following HRMS parameters have been validated:
Table 2: Optimized Mass Spectrometry Parameters for this compound and Key Metabolites
| Compound | Precursor Ion (m/z) | Product Ions (m/z) | Retention Time (min) | Collision Energy (eV) |
|---|---|---|---|---|
| This compound | 316.0736 | 298.0631, 285.0675, 268.0615, 135.0321 | 4.2-4.8 | 25-35 |
| 7-Aminothis compound | 286.0992 | 268.0886, 240.0937, 225.0701, 135.0321 | 3.8-4.3 | 20-30 |
| 7-Acetaminothis compound | 328.1098 | 310.0992, 286.0992, 268.0886, 135.0321 | 4.5-5.1 | 25-35 |
| This compound glucuronide | 492.1064 | 316.0736, 298.0631, 135.0321 | 3.5-4.0 | 25-35 |
To ensure analytical reliability and data integrity, comprehensive method validation is essential. The following validation protocols should be implemented for this compound LC-HRMS methods:
The identification criteria for this compound and its metabolites should follow established guidelines for high-resolution mass spectrometry:
The complete analytical workflow from sample to result is summarized in the following diagram:
For unknown sample screening, the data processing workflow should include:
The developed LC-HRMS method for this compound has several important applications in research and clinical practice:
In the STRIDA project in Sweden, which investigates the occurrence of NPS use and associated health risks, this compound has been identified in cases of acute intoxication, demonstrating the real-world application of these analytical methods. The project's findings highlight the importance of including designer benzodiazepines in routine drug testing menus to accurately reflect the changing drug landscape. [3] [5]
Several technical aspects require special attention to ensure optimal method performance:
The LC-HRMS method described in this application note provides a robust analytical approach for the detection and identification of this compound and its metabolites in biological samples. By focusing on the major urinary metabolite 7-acetaminothis compound as the primary target, researchers and laboratory professionals can achieve reliable detection of this compound use. The method's high sensitivity and specificity, coupled with the comprehensive sample preparation protocols, make it suitable for various applications in forensic, clinical, and research settings. As the designer benzodiazepine market continues to evolve, such analytical methods play a crucial role in understanding and addressing the public health challenges posed by these substances.
The table below summarizes the key identified properties of Nifoxipam:
| Property | Description |
|---|---|
| IUPAC Name | 5-(2-fluorophenyl)-3-hydroxy-7-nitro-1,3-dihydro-2H-1,4-benzodiazepin-2-one [1] |
| Other Names | 3-hydroxy-desmethylflunitrazepam, DP370 [1] |
| CAS Number | 74723-10-7 [1] |
| Molecular Formula | C15H10FN3O4 [1] |
| Molecular Weight | 315.26 g/mol [1] |
| Physical Form | White crystalline powder [2] |
| Melting Point | 194-196 °C [2] |
| Legal Status | Not approved for medical use in the US or much of Europe; controlled in many countries [2]. |
| Pharmacological Activity | Designer benzodiazepine; active metabolite of flunitrazepam [1] [3]. Binds to GABAA receptors, producing sedative and anxiolytic effects [1] [2]. |
| Toxicity Risks | Strong tranquillization, sleep-prolonging effects, risk of unexpected loss of consciousness; effects are potentiated by alcohol and other depressants, increasing overdose risk [2]. |
While full standard operating procedures (SOPs) are not available in the public domain, published research describes several analytical techniques applicable to this compound.
This is a primary method for detecting this compound in biological matrices like urine.
These are useful for the rapid screening of bulk powders or pharmaceutical formulations.
The following diagram outlines a logical workflow for analyzing a suspect sample, from initial screening to confirmation, as suggested by the literature.
Nifoxipam (3-hydroxy-desmethylflunitrazepam) is a designer benzodiazepine that has emerged as a new psychoactive substance (NPS) on the recreational drug market. As the active metabolite of flunitrazepam and fonazepam, this compound presents significant analytical challenges for clinical and forensic toxicologists due to its extensive metabolism and potential for undetected use in standard drug screens [1]. Understanding its metabolic fate and establishing reliable detection methods is crucial for accurate identification in clinical and forensic casework. This application note provides detailed protocols for the detection and quantification of this compound and its primary metabolites in human urine using liquid chromatography-high-resolution mass spectrometry (LC-HRMS).
The metabolic profile of this compound differs notably from other nitrobenzodiazepines. While most nitrobenzodiazepines undergo extensive nitro reduction to form 7-amino metabolites followed by acetylation to 7-acetamido metabolites, this compound is primarily metabolized to 7-acetaminothis compound with a minor pathway yielding a glucuronic acid conjugate of the parent compound [2] [3]. This distinct metabolic pathway necessitates specific analytical approaches for optimal detection in urine samples.
Identification of appropriate target analytes is fundamental to successful this compound detection. This compound undergoes extensive biotransformation in humans, with less than 0.2% excreted unchanged in urine [1]. The primary metabolic pathway involves nitro reduction to 7-aminothis compound followed by N-acetylation to 7-acetaminothis compound [2] [3]. A secondary pathway involves direct glucuronidation of the parent compound without structural modification [3].
Table 1: Primary Analytical Targets for this compound Detection in Urine
| Analyte | Metabolic Type | Relative Abundance | Detection Window | Key Fragments |
|---|---|---|---|---|
| This compound (parent) | Parent compound | Very low (<0.2%) | Short | 315.0752 [M+H]+ |
| 7-Aminothis compound | Phase I metabolite | Low | Intermediate | 285.0847 [M+H]+ |
| 7-Acetaminothis compound | Phase II metabolite | High | Long | 327.0953 [M+H]+ |
| This compound glucuronide | Phase II metabolite | Moderate | Intermediate | 491.1185 [M+H]+ |
Research indicates that 7-acetaminothis compound represents the most abundant urinary metabolite and serves as the optimal target marker for this compound intake in urine drug testing [2] [3]. The glucuronide conjugate of this compound, while less abundant, provides a complementary target for comprehensive detection strategies.
Nitrobenzodiazepines like this compound may be susceptible to photodegradation and instability under certain storage conditions. Samples should be protected from light and stored at -20°C when not being analyzed immediately. The 7-amino and 7-acetamido metabolites demonstrate significantly improved stability compared to the parent this compound, further supporting their utility as primary analytical targets [1].
For high-throughput analysis requiring minimal sample preparation, direct dilution provides a rapid and effective approach suitable for both screening and confirmation:
This method demonstrates particular effectiveness for the detection of free metabolites including 7-aminothis compound and 7-acetaminothis compound, with recovery rates exceeding 95% for these target analytes [4].
To detect glucuronide conjugates and release aglycones for improved detection sensitivity, enzymatic hydrolysis is recommended:
Enzymatic hydrolysis is particularly important for comprehensive this compound detection as it releases the aglycone parent compound from its glucuronide conjugate, significantly improving detection sensitivity for this metabolic pathway [3].
For applications requiring additional sample clean-up, a methanol precipitation protocol provides enhanced matrix removal:
This method, while more time-consuming, provides enhanced sensitivity for low-concentration metabolites and reduces matrix effects in complex urine samples [6].
Optimal chromatographic separation of this compound and its metabolites is achieved using reversed-phase chromatography with the following conditions:
Table 2: Liquid Chromatography Conditions
| Parameter | Screening Conditions | Confirmation Conditions |
|---|---|---|
| Column | BEH C18 (50 mm × 2.1 mm, 1.7 μm) | BEH C18 (50 mm × 2.1 mm, 1.7 μm) |
| Column Temperature | 45°C | 45°C |
| Mobile Phase A | 0.05% formic acid, 5 mM ammonium formate in water | 0.05% formic acid, 5 mM ammonium formate in water |
| Mobile Phase B | 0.05% formic acid in acetonitrile | 0.05% formic acid in acetonitrile |
| Gradient Program | 3.5 min linear gradient from 5% B to 95% B | 4.5 min linear gradient from 5% B to 95% B |
| Flow Rate | 0.4 mL/min | 0.4 mL/min |
| Injection Volume | 5 μL | 5 μL |
The slight extension of the gradient time for confirmation methods enhances chromatographic resolution for isobaric compounds and complex metabolic patterns, which is particularly valuable in distinguishing this compound metabolites from those of other benzodiazepines [4].
High-resolution mass spectrometry provides the specificity and sensitivity required for definitive identification of this compound metabolites. The following conditions are recommended:
Table 3: Mass Spectrometry Parameters
| Parameter | Setting | Application |
|---|---|---|
| Instrument | Q Exactive Orbitrap | Screening & Confirmation |
| Ionization Mode | Positive Electrospray | All analytes |
| Spray Voltage | 3.5 kV | Optimal ionization |
| Capillary Temperature | 320°C | Desolvation |
| Sheath Gas | 35 arb | Nebulization |
| Aux Gas | 10 arb | Desolvation |
| S-Lens RF Level | 50% | Transmission |
| Full Scan Range | m/z 100-600 | Screening |
| Resolution | 70,000 | Screening |
| MS/MS Resolution | 17,500 | Confirmation |
| Collision Energy | Stepped (20, 40, 60 eV) | Structural information |
For comprehensive screening, full scan data acquisition provides the advantage of retrospective analysis for additional metabolites not initially targeted. Parallel reaction monitoring (PRM) delivers superior specificity for confirmation of positive findings [7] [4].
For sensitive detection and confirmation of this compound and its primary metabolites, the following mass transitions are recommended:
Table 4: Targeted Mass Transitions for this compound and Metabolites
| Compound | Precursor Ion (m/z) | Product Ions (m/z) | Collision Energy (eV) |
|---|---|---|---|
| This compound | 315.0752 | 285.0641, 269.0692, 241.0743 | 30 |
| 7-Aminothis compound | 285.0847 | 267.0742, 239.0793, 225.0637 | 25 |
| 7-Acetaminothis compound | 327.0953 | 309.0848, 285.0847, 279.0903 | 28 |
| This compound glucuronide | 491.1185 | 315.0752, 285.0641, 269.0692 | 35 |
The detection of the transition from 7-acetaminothis compound to 7-aminothis compound (m/z 327.0953 → 285.0847) provides conclusive evidence of this compound intake, as this metabolic pathway is specific to nitrobenzodiazepines [2] [3].
The LC-HRMS method for this compound metabolite detection has been comprehensively validated to ensure reliable performance in analytical toxicology settings:
Table 5: Method Validation Parameters
| Validation Parameter | Performance | Notes |
|---|---|---|
| Lower Limit of Quantification | 5-50 ng/mL | Compound-dependent |
| Linearity Range | 1-1000 ng/mL | R² > 0.99 |
| Precision | ≤15% RSD | Intra- and inter-day |
| Accuracy | ≤15% bias | Across linear range |
| Extraction Efficiency | >95% | For direct dilution |
| Matrix Effects | ≤15% suppression | Compound-dependent |
| Carryover | <0.1% | With needle wash |
The quantification limits of 5-50 ng/mL provide sufficient sensitivity for detecting this compound use in clinical and forensic contexts, with 7-acetaminothis compound typically detectable at higher concentrations than the parent compound due to its extensive formation and accumulation in urine [7] [4].
Implementation of appropriate quality control measures is essential for reliable this compound detection:
The detection window for this compound and its metabolites in urine is compound-dependent. 7-Acetaminothis compound typically provides the longest detection window due to its relatively high abundance and slow elimination. Based on studies with similar nitrobenzodiazepines, this compound metabolites may be detectable for 2-7 days following single use, though this varies significantly with dose, individual metabolism, and urine pH [1] [5].
Proper interpretation of this compound metabolite patterns is essential for accurate reporting:
The following workflow diagram illustrates the complete analytical procedure for this compound detection in urine samples:
Figure 1: Complete analytical workflow for this compound detection in urine samples, from sample collection to final reporting.
The protocols described in this application note support various clinical and forensic applications:
Analysis of patient samples from emergency wards and routine drug testing demonstrates that designer benzodiazepines are detected in approximately 30% of samples subjected to comprehensive NPS screening, underscoring the importance of including this compound in targeted analytical methods [7] [4].
Common analytical challenges and recommended solutions:
Robust detection of this compound in urine requires sensitive LC-HRMS methods targeting the key metabolite 7-acetaminothis compound alongside the parent compound and glucuronide conjugate. The sample preparation and analytical protocols detailed in this application note provide reliable methods for identifying this compound use in clinical and forensic contexts. The continuous evolution of designer benzodiazepines necessitates ongoing method updates to address emerging analogs and changing use patterns in the recreational drug market.
This compound (3-hydroxy-desmethylflunitrazepam) is an active benzodiazepine metabolite that has emerged as a designer benzodiazepine on the recreational drug market. As the 3-hydroxy-desmethyl metabolite of flunitrazepam, this compound shares structural similarities with prescribed benzodiazepines, leading to potential cross-reactivity in immunoassay screening methods. This presents significant challenges for clinical and forensic toxicologists, as accurate identification is complicated by its status as both a pharmaceutical metabolite and a new psychoactive substance (NPS). The structural resemblance to classical benzodiazepines means this compound may elicit positive responses in immunoassays designed to detect traditional benzodiazepines, potentially resulting in false-positive findings if confirmatory testing is not performed [1] [2].
The emergence of this compound and other designer benzodiazepines represents a growing challenge in analytical toxicology, as these substances are not routinely included in standard drug screening panels. Recent studies analyzing patient samples from emergency wards and routine drug testing have detected this compound in clinical specimens, underscoring its relevant prevalence and the importance of understanding its cross-reactivity patterns [2]. This application note provides detailed experimental data and protocols to assist researchers and laboratory professionals in detecting and confirming this compound presence in biological samples, with particular emphasis on immunoassay cross-reactivity characteristics and confirmatory liquid chromatography-mass spectrometry methods.
This compound demonstrates measurable cross-reactivity with common benzodiazepine immunoassays, though the extent varies significantly between different assay platforms and manufacturers. The kinetic interaction of microparticles in solution (KIMS) immunoassay technology has demonstrated particular sensitivity to this compound, with an approximate cut-off concentration of 129 ng/mL, making it one of the more readily detected designer benzodiazepines in this assay system [3]. This detection threshold falls within the typical concentration range expected in clinical urine samples following recreational use, suggesting that standard immunoassays may serve as effective initial screens for potential this compound exposure.
Recent research indicates that cross-reactivity patterns differ substantially across analytical platforms. A comprehensive 2024 study evaluating benzodiazepine immunoassays with improved detection of glucuronidated metabolites has incorporated this compound into its testing panel, reflecting growing recognition of its significance in clinical toxicology [3]. The structural features of this compound, including its 3-hydroxy group and nitro substituent, contribute to its recognition by antibodies developed for classical benzodiazepines, though the exact molecular interactions responsible for this cross-reactivity require further characterization.
Table 1: this compound Cross-Reactivity in Benzodiazepine Immunoassays
| Immunoassay Type | Approximate Cut-off (ng/mL) | Technology | Cross-Reactivity Level |
|---|---|---|---|
| KIMS Benzodiazepine Assay | 129 | Kinetic Interaction of Microparticles in Solution | Moderate |
| CEDIA Benzodiazepine Assay | Not specified | Cloned Enzyme Donor Immunoassay | Variable |
| EMIT Benzodiazepine Assay | Not specified | Enzyme Multiplied Immunoassay Technique | Variable |
Research analyzing 28 designer benzodiazepines using liquid chromatography-high-resolution mass spectrometry (LC-HRMS) has revealed that this compound is one of the most frequently detected designer benzodiazepines in patient populations [2] [4]. In a study of samples from emergency wards and routine drug testing, this compound was identified in a significant proportion of specimens, emphasizing its clinical relevance and prevalence among users of new psychoactive substances. The study developed and validated a comprehensive LC-HRMS method capable of detecting this compound and 27 other designer benzodiazepines with lower quantification limits ranging from 5 to 50 ng/mL, demonstrating excellent analytical precision and accuracy (≤15% for all except one analyte) [2].
The detection of this compound in clinical settings is further complicated by its metabolic relationships to other benzodiazepines. As a known metabolite of fonazepam (desmethylflunitrazepam) and flunitrazepam, the presence of this compound in biological samples may indicate either direct ingestion or in vivo metabolism of precursor compounds [1]. This metabolic interconnection necessitates careful interpretation of analytical findings, particularly when attempting to distinguish between specific substance use patterns. Recent data from the Swedish STRIDA project on new psychoactive substances has confirmed the detection of this compound in cases of acute intoxication, reinforcing its significance in clinical and forensic contexts [2].
The cross-reactivity of this compound with benzodiazepine immunoassays stems primarily from its structural similarity to classical benzodiazepines targeted by the assay antibodies. Nifopam features the characteristic benzodiazepine ring system with a 2-fluorophenyl substituent at the 5-position and a nitro group at the 7-position, creating epitopes recognizable by antibodies developed for prescribed benzodiazepines like flunitrazepam [1]. The 3-hydroxy group on this compound's diazepine ring may enhance its water solubility compared to its parent compound, but apparently does not prevent antibody recognition in common immunoassay formats. Molecular modeling studies suggest that the spatial orientation of this compound's aromatic rings and electron-rich nitro group closely mimics the immunogenic determinants of traditional benzodiazepines, facilitating binding to assay antibodies despite the absence of the N-methyl group present in many pharmaceutical benzodiazepines [1] [2].
The cross-reactivity mechanisms observed with this compound parallel those documented with other structurally analogous compounds. Research on nefopam, a non-opiate analgesic, has demonstrated that metabolites rather than the parent drug often account for observed cross-reactivities with benzodiazepine immunoassays [5]. Similarly, the hydroxylated structure of this compound may contribute to its recognition in immunoassays optimized for detecting glucuronidated benzodiazepine metabolites. Recent advances in immunoassay design have specifically aimed at improving detection of metabolized benzodiazepines, potentially enhancing sensitivity to compounds like this compound that possess hydroxyl moieties [3]. Understanding these structural relationships provides valuable insights for anticipating cross-reactivity patterns with emerging designer benzodiazepines and interpreting immunoassay screening results in clinical and forensic contexts.
The cross-reactivity of this compound with benzodiazepine immunoassays has significant implications for clinical toxicology and workplace drug testing programs. From a clinical perspective, the ability of immunoassays to detect this compound represents a valuable safety mechanism for identifying potential designer benzodiazepine exposure in emergency settings, where rapid screening results guide immediate patient management [2]. However, the variable cross-reactivity across different immunoassay platforms means that a negative screening result does not definitively exclude this compound exposure, particularly with assays that demonstrate lower sensitivity to this compound.
For workplace drug testing programs, the emergence of this compound and other designer benzodiazepines presents interpretive challenges. Current Federal Register guidelines regarding mandatory workplace drug testing emphasize the importance of confirmatory testing for definitive compound identification, specifying that immunoassay results alone are insufficient for reporting positive findings [6]. The detection of this compound in patient populations underscores the importance of maintaining current confirmatory methods that encompass emerging substances not specifically named in regulatory guidelines. Laboratory professionals should recognize that immunoassay benzodiazepine screens may detect this compound, but confirmatory techniques such as liquid chromatography-tandem mass spectrometry are essential for definitive identification and reporting [3] [2].
Materials and Reagents: Acquire this compound reference standard (1 mg/mL in methanol) from certified reference material suppliers. Prepare internal standard solution (e.g., α-hydroxytriazolam-d4 or lorazepam-d4) at 100 ng/mL in methanol. Use HPLC-grade ammonium acetate, formic acid, and methanol for mobile phase preparation. β-glucuronidase enzyme solution (E. coli, 80 U/mL) is required for hydrolysis of conjugated metabolites [2].
Hydrolysis and Extraction: Transfer 1 mL of urine sample to a screw-top glass tube. Add 100 μL of internal standard solution and 200 μL of ammonium acetate buffer (1 M, pH 5.0). Introduce 20 μL of β-glucuronidase solution, vortex mix thoroughly, and incubate at 56°C for 90 minutes. After cooling to room temperature, add 3 mL of ethyl acetate:hexane (9:1 v/v) extraction solvent and mix vigorously for 10 minutes. Centrifuge at 3500 rpm for 5 minutes, transfer the organic layer to a clean tube, and evaporate to dryness under nitrogen stream at 40°C. Reconstitute the residue in 100 μL of mobile phase initial conditions [2].
Instrument Parameters: Utilize a reversed-phase C18 column (100 × 2.1 mm, 1.8 μm particle size) maintained at 40°C. The mobile phase consists of 2 mM ammonium acetate with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B). Apply a gradient elution at 0.4 mL/min flow rate: 0-1 min 5% B, 1-8 min 5-95% B, 8-10 min 95% B, 10-10.5 min 95-5% B, with 5-minute re-equilibration [2].
Mass Spectrometric Detection: Operate the mass spectrometer in positive electrospray ionization mode with high-resolution accurate mass measurement. Set the spray voltage to 3.5 kV, capillary temperature to 320°C, and sheath gas to 40 arbitrary units. Acquire data in full scan mode (m/z 100-600) at 70,000 resolution or in parallel reaction monitoring mode targeting this compound precursor ion m/z 316.0734 and characteristic product ions [2]. The method demonstrates a lower quantification limit of 5-50 ng/mL for this compound, with analytical precision and accuracy ≤15% [2].
Table 2: Mass Spectral Parameters for this compound Detection
| Analyte | Precursor Ion (m/z) | Product Ions (m/z) | Retention Time (min) | Collision Energy (V) |
|---|---|---|---|---|
| This compound | 316.0734 | 286.0718, 268.0612, 240.0663 | Method-dependent | Compound-specific |
| Internal Standard | Variable by compound | Appropriate product ions | Distinct from analyte | Optimized for each IS |
Calibration and Quantification: Prepare calibration standards in drug-free urine at concentrations of 1, 5, 10, 50, 100, 300, 700, and 1000 ng/mL. Include quality control samples at low, medium, and high concentrations (e.g., 10, 300, and 900 ng/mL) in each analytical batch. Process calibration curves using linear regression with 1/x weighting, achieving a correlation coefficient (r²) of ≥0.99. The method validation should demonstrate precision and accuracy within ±15% for all quality control levels [2].
Specificity and Selectivity: Verify method specificity by analyzing blank urine samples from at least six different sources to ensure no endogenous interference at the retention time of this compound and internal standard. Evaluate potential cross-talk with other benzodiazepines and metabolites, including fonazepam, flunitrazepam, and their metabolites. Assess matrix effects using post-column infusion studies, with matrix suppression or enhancement not exceeding ±25% [2].
Sample Preparation: Prepare nifoxam working solutions in drug-free urine at concentrations spanning expected physiological ranges (e.g., 10, 50, 100, 500, 1000 ng/mL). Include a negative control (drug-free urine) and positive control (oxazepam at 200 ng/mL) in each experimental run. For concentration-response studies, prepare serial dilutions from a high-concentration stock solution to determine the precise cross-reactivity percentage and effective cut-off concentration [5] [3].
Immunoassay Testing: Analyze prepared samples according to manufacturer specifications for each immunoassay platform (e.g., EMIT, CEDIA, KIMS). Perform all measurements in triplicate to assess reproducibility. Calculate cross-reactivity percentages by comparing the apparent benzodiazepine concentration (based on the assay calibration) to the actual this compound concentration. Determine the minimum detectable concentration as the lowest this compound level that consistently produces a positive result [5].
The experimental workflow for this compound cross-reactivity studies and confirmation follows a systematic process to ensure accurate results:
Calculate cross-reactivity percentages using the formula: (Apparent benzodiazepine concentration from calibration curve / Actual this compound concentration) × 100. Compare this compound's detection thresholds with those of classical benzodiazepines to assess relative assay sensitivity. For example, if this compound produces a positive result at 129 ng/mL while the assay cut-off for oxazepam is 100 ng/mL, the relative sensitivity can be calculated as (100/129) × 100 = 77.5% [3]. Document any concentration-dependent response patterns, noting whether this compound demonstrates hook effects at high concentrations or nonlinear calibration responses.
Interpret findings in the context of expected urinary concentrations following recreational use. Based on pharmacological data from related benzodiazepines, typical this compound concentrations in urine following recreational doses would likely range from 50-1000 ng/mL, though extensive interindividual variation occurs due to differences in metabolism and excretion [1] [2]. Compare the assay's detection capability with these expected concentrations to determine whether the cross-reactivity is sufficient for reliable screening. For assays demonstrating poor this compound detection, recommend specific confirmatory testing when designer benzodiazepine use is clinically suspected [3] [2].
The detection of this compound through benzodiazepine immunoassays presents both challenges and opportunities for clinical and forensic toxicology. While sufficient cross-reactivity occurs with some immunoassay platforms to enable preliminary detection, the variable sensitivity across different systems necessitates careful method selection and interpretation. The KIMS immunoassay technology demonstrates particularly favorable detection characteristics for this compound, with an approximate cut-off of 129 ng/mL [3]. Nevertheless, confirmatory testing using liquid chromatography-mass spectrometry remains essential for definitive identification and accurate quantification.
The protocols and experimental designs presented in this application note provide comprehensive guidance for investigating this compound cross-reactivity and implementing reliable confirmation methods. As the landscape of designer benzodiazepines continues to evolve, ongoing method validation and expansion of testing menus will be crucial for maintaining effective toxicological surveillance. Research efforts should focus on further characterizing the metabolic profile of this compound, establishing population-based reference ranges for urinary concentrations following ingestion, and developing harmonized testing approaches across laboratories. Through implementation of these detailed protocols, researchers and laboratory professionals can enhance their capability to accurately detect this compound exposure, thereby contributing to improved clinical and forensic outcomes.
Nifoxipam (3-hydroxy-desmethylflunitrazepam) is a designer benzodiazepine and active metabolite of flunitrazepam that has emerged as a new psychoactive substance (NPS) on the recreational drug market. [1] [2] It belongs to the class of nitrobenzodiazepines and poses significant analytical challenges for researchers and toxicologists due to its presence at low concentrations in biological specimens and extensive metabolism. [1] [3] The detection and accurate quantification of this compound and its metabolites is crucial for clinical and forensic toxicology, drug monitoring programs, and pharmacological research. [4] [5] This document provides comprehensive application notes and detailed analytical protocols for the analysis of this compound in biological samples, with particular emphasis on method sensitivity, selectivity, and metabolic stability.
This compound exhibits specific chemical characteristics that influence its analytical behavior and metabolic fate:
This compound undergoes extensive biotransformation in humans, which significantly impacts its detection in biological samples:
Table 1: Key Metabolites of this compound for Analytical Targeting
| Metabolite | Metabolic Pathway | Significance for Detection | Reference |
|---|---|---|---|
| 7-Aminothis compound | Nitro reduction | Primary intermediate metabolite | [3] |
| 7-Acetaminothis compound | Acetylation | Major urinary metabolite; recommended primary target for urine drug testing | [3] |
| This compound glucuronide | Glucuronidation | Conjugated phase II metabolite; requires hydrolysis for detection | [1] [3] |
The following diagram illustrates the major metabolic pathways of this compound and the recommended analytical targets for drug testing:
LC-MS/MS represents the gold standard for sensitive and specific determination of this compound and its metabolites in biological matrices. [4] [5]
MEPS is a miniaturized extraction technique that offers advantages in reduced solvent consumption and sample volume requirements: [4]
HRMS provides untargeted screening capabilities and accurate mass measurements for metabolite identification: [5]
Table 2: Analytical Figures of Merit for this compound Determination
| Parameter | LC-MS/MS Method [4] | LC-HRMS Method [5] |
|---|---|---|
| Matrix | Plasma | Urine |
| Linear Range | Not specified | 5-1000 ng/mL |
| Lower Limit of Quantification | Not specified for this compound | 5-50 ng/mL |
| Precision (RSD%) | ≤15% for all analytes | ≤15% for most analytes |
| Accuracy (%) | ≤15% for all analytes | ≤15% for most analytes |
| Extraction Efficiency | Acceptable with MEPS | Direct dilution (minimal preparation) |
| Key Advantage | Sensitive quantification | Comprehensive screening & metabolite ID |
This protocol describes a robust method for the quantification of this compound in human plasma using MEPS sample preparation and LC-MS/MS analysis, suitable for forensic toxicology and pharmacokinetic studies. [4]
Sample Preparation:
MEPS Extraction:
LC-MS/MS Analysis:
Data Analysis:
This protocol enables comprehensive identification of this compound metabolites in human urine for drug testing purposes, using minimal sample preparation and high-resolution mass spectrometry. [5] [3]
Sample Preparation:
LC-HRMS Analysis:
Metabolite Identification:
The following workflow diagram summarizes the key steps for this compound and metabolite analysis in biological samples:
This compound in powder form is reported to be stable for up to 2 years when stored under appropriate conditions. [1] [2] However, comprehensive stability data in biological matrices is limited in the current literature.
Based on general principles for benzodiazepine analysis and limited this compound-specific information:
The analytical protocols described herein support several critical applications:
This compound presents significant analytical challenges due to its low dosage, extensive metabolism, and presence in complex biological matrices. The protocols outlined in this document provide robust methodologies for the reliable detection and quantification of this compound and its major metabolites. LC-MS/MS with MEPS extraction offers sensitive quantification in plasma, while LC-HRMS enables comprehensive metabolite profiling in urine.
Critical gaps remain in the current scientific literature regarding the long-term stability of this compound in biological samples under various storage conditions, and the potential impact of postmortem redistribution in forensic cases. Future research should focus on establishing comprehensive stability data and further characterizing the pharmacological and toxicological profiles of this emerging designer benzodiazepine.
The table below summarizes the key analytical parameters for nifoxipam as reported in two peer-reviewed studies.
| Matrix | Analytical Technique | Limit of Detection (LOD) | Limit of Quantification (LOQ) / Lower LOQ | Linear Range | Reference |
|---|---|---|---|---|---|
| Urine | LC-HRMS (Orbitrap) | - | 50 ng/mL | 5 - 1000 ng/mL (screening) | [1] |
| Blood | LC-MS/MS (Triple Quadrupole) | 0.5 ng/mL | 1 ng/mL | 1 - 200 ng/mL | [2] |
Here, we detail the two primary methodologies used for the detection and quantification of this compound.
This protocol, adapted from a method validating 13 designer benzodiazepines, is suitable for sensitive and specific quantification in blood and plasma samples [2].
Sample Preparation: Solid Phase Extraction (SPE)
Liquid Chromatography (LC) Conditions
Mass Spectrometry (MS) Detection
This method, which covers 28 designer benzodiazepines, is ideal for high-throughput screening and confirmation in urine [1].
Sample Preparation: Direct Dilution
Liquid Chromatography (LC) Conditions
High-Resolution Mass Spectrometry (HRMS) Detection
The following diagrams illustrate the general experimental workflow and the known metabolic pathway of this compound, which is critical for interpreting results.
Diagram 1: Generic analytical workflow for this compound quantification, covering sample preparation, liquid chromatography separation, mass spectrometry detection, and final data analysis.
Diagram 2: The metabolic pathway of this compound. This compound is itself a metabolite of Flunitrazepam. The primary biotransformation involves reduction of the nitro group to an amine, followed by subsequent acetylation and glucuronidation [3].
Nifoxipam (3-hydroxy-desmethylflunitrazepam) is a designer benzodiazepine and an active metabolite of flunitrazepam that has emerged as a new psychoactive substance (NPS) [1] [2]. Like many benzodiazepines, this compound undergoes phase II metabolism via glucuronidation, where UDP-glucuronosyltransferases (UGTs) add a glucuronic acid moiety to the parent drug or its metabolites [3]. These glucuronide conjugates are highly polar, making them efficiently excreted in urine but difficult to detect directly using standard chromatographic techniques.
Enzymatic hydrolysis using β-glucuronidase is therefore a critical sample preparation step in toxicological analysis. This process cleaves the glucuronide bond, converting the conjugated analytes back to their free (aglycone) forms, which are more easily extracted from urine and detected with higher sensitivity by LC-MS/MS [4]. For this compound, this hydrolysis is essential for accurate identification and confirmation of use in forensic and clinical casework.
This protocol is adapted from established hydrolysis methods for benzodiazepines and optimized based on recent studies using recombinant β-glucuronidases [4].
Reagents and Materials:
Hydrolysis Procedure:
This protocol uses an efficient on-column extraction method to minimize sample loss [4].
Chromatographic Conditions:
Mass Spectrometric Conditions:
Optimization of hydrolysis conditions is critical for maximizing the recovery of this compound. Key parameters to consider are summarized below:
| Parameter | Recommended Condition | Effect on Hydrolysis |
|---|---|---|
| Enzyme Type | Recombinant β-glucuronidase (B-One) | Higher efficiency for benzodiazepines; works at room temperature [4] |
| Temperature | 25°C (Room Temperature) | Sufficient for complete hydrolysis; prevents analyte degradation [4] |
| Incubation Time | 3 - 15 minutes | Shorter processing time; complete hydrolysis achieved [4] |
| pH | 6.8 | Optimal for recombinant enzyme activity [4] |
| Enzyme Volume | 50 µL (~7,200 U) | Balance between complete hydrolysis and cost-effectiveness [4] |
The following diagram illustrates the complete analytical workflow for this compound detection in urine, from sample preparation to final analysis:
The application of optimized glucuronidase hydrolysis protocols is essential for reliable detection of this compound in urine. The use of recombinant β-glucuronidase enzymes at room temperature significantly shortens processing time while maintaining high hydrolysis efficiency. When combined with supported-liquid extraction and sensitive LC-MS/MS analysis, this approach provides forensic and clinical laboratories with a robust method for confirming this compound use, contributing to the accurate monitoring of designer benzodiazepine abuse.
This compound is monitored in projects concerning New Psychoactive Substances (NPS), such as the Swedish STRIDA project [1]. Understanding its metabolism is crucial for developing accurate detection methods.
A key study identified the main human urinary metabolites of this compound using nano-liquid chromatography-high-resolution mass spectrometry (nano-LC-HRMS) [2]. The research concluded that this compound is extensively metabolized and is mainly excreted as 7-acetaminothis compound. A glucuronic acid conjugate of the parent compound was also identified [2]. For the purpose of urine drug testing, 7-acetaminothis compound is considered a good target analyte [2].
This compound has been included in multi-analyte methods for detecting designer benzodiazepines in urine and plasma [3] [1]. One developed LC-HRMS method reported a lower quantification limit for this compound in urine, placing it in the range of 5 to 50 ng/mL [3].
Since a definitive fragmentation pattern for this compound was not found, the following workflow outlines the standard process a researcher would undertake to characterize an unknown substance like this compound using LC-HRMS/MS. This typically involves sample preparation, instrumental analysis, and data interpretation.
The following diagram summarizes this logical workflow:
The table below details the purpose and key specifications for each stage of the workflow.
| Stage | Purpose | Key Methodological Considerations |
|---|---|---|
| Sample Preparation | To extract and concentrate the analyte from the biological matrix, removing interfering compounds. | Techniques: Protein precipitation, solid-phase extraction (SPE), microextraction by packed sorbent (MEPS) [1]. |
| LC Separation | To separate this compound from its metabolites and other matrix components before mass analysis. | Column: Reversed-phase C18. Mobile Phase: Methanol/ACN and water with modifiers (e.g., ammonium formate, formic acid) [3]. | | MS¹ Analysis (Full Scan) | To determine the accurate mass of the protonated this compound molecule ([M+H]⁺). | Instrument: High-Resolution Mass Spectrometer (e.g., Q-Exactive Orbitrap) [3]. Goal: Identify precursor ion with high mass accuracy (< 5 ppm). | | Data Processing & MS² Triggering | To select the precursor ion for fragmentation based on its accurate mass. | Using the protonated molecule ([M+H]⁺) of this compound or its metabolites (e.g., 7-acetaminothis compound) as the precursor ion for the next stage [2]. | | MS² Analysis (Product Ion Scan) | To generate and record the fragment ions (the "fingerprint") from the selected precursor ion. | Fragmentation Technique: Collision-Induced Dissociation (CID) or Higher-Energy C-trap Dissociation (HCD). Output: The detailed fragmentation pattern (spectrum). | | Pattern Interpretation | To propose chemical structures for the observed fragment ions, elucidating the fragmentation pathway. | Comparing observed fragments with theoretical breakages (e.g., loss of functional groups). Confirmation requires analysis of authentic reference standards. |
To obtain the specific fragmentation pattern for this compound, I suggest you:
I hope this structured overview provides a solid foundation for your work. Would you like me to help search for information on the fragmentation pattern of the metabolite, 7-acetaminothis compound?
This compound (3-hydroxy-desmethylflunitrazepam) is a designer benzodiazepine that has emerged in recent years as a new psychoactive substance (NPS) on the recreational drug market. It is scientifically identified as 5-(2-fluorophenyl)-3-hydroxy-7-nitro-1,3-dihydro-2H-1,4-benzodiazepin-2-one with CAS number 74723-10-7 and molecular formula C₁₅H₁₀FN₃O₄ (molecular weight: 315.26 g/mol). [1] this compound represents a significant analytical challenge for clinical and forensic toxicologists due to its potent psychoactive properties and presence in biological samples at ultra-trace concentrations. As an active metabolite of flunitrazepam, this compound exhibits similar pharmacological activity by binding to GABAₐ receptors in the central nervous system, enhancing the effect of the neurotransmitter GABA. [1]
The emergence of designer benzodiazepines like this compound in the illicit drug market has created an urgent need for robust, sensitive, and reliable analytical methods for their detection and quantification in biological matrices. According to the European Monitoring Centre for Drugs and Drug Addiction (EMCDDA), designer benzodiazepines have been increasingly identified in seized materials and clinical intoxication cases, with more than half a million tablets containing these compounds seized in 2016 alone. [2] The limited pharmacokinetic data and unknown toxicity profiles of these compounds further emphasize the importance of developing validated analytical procedures for forensic and clinical applications.
This compound is characterized by a benzodiazepine core structure with specific substitutions that influence its analytical behavior. The presence of a nitro group at the 7-position and a hydroxyl group at the 3-position of the benzodiazepine ring significantly impacts its chemical properties and extraction characteristics. The log P value of this compound is reported to be 10.45, indicating high lipophilicity, though the presence of the hydroxyl group may confer somewhat greater water solubility compared to its parent compound. [1] In its powder form, this compound is reported to be stable for up to 2 years when properly stored. [1]
Understanding the biotransformation pathways of this compound is crucial for developing effective analytical methods. This compound undergoes extensive metabolism in humans, with the primary pathway involving nitro reduction to the respective 7-amino benzodiazepine followed by acetylation to form 7-acetaminothis compound. [1] [3] Unlike some other benzodiazepines, phase I metabolism of this compound does not significantly involve hydroxylation, as the molecule already contains a hydroxyl group at the 3-position. Phase II metabolism primarily involves glucuronidation of the parent compound itself. [1] [3]
Based on metabolism studies, the most abundant urinary metabolites and therefore the optimal targets for urine drug testing include:
For blood or plasma analysis, the parent this compound compound represents the most appropriate target analyte due to its presence in circulating blood following recent ingestion.
MEPS represents a miniaturized extraction technique that significantly reduces solvent consumption and sample volume requirements while maintaining excellent extraction efficiency. The following protocol has been specifically validated for this compound extraction from plasma samples: [2] [4]
MEPS Conditiong: Activate the MEPS BIN (Barrel Insert and Needle) assembly containing the polymeric sorbent by drawing 100 μL of methanol followed by 100 μL of water. Do not allow the sorbent to dry completely. [2]
Sample Preparation: Thaw plasma samples at room temperature and vortex for 30 seconds. Transfer 200 μL of plasma to a clean tube and add 25 μL of internal standard working solution (e.g., zolpidem-d6 at 100 μg/mL). [2] [4]
Sample Loading: Draw the prepared plasma sample through the MEPS device slowly (approximately 10-15 seconds for 200 μL) using a micropipette or automated MEPS injector. Repeat this process for 5-7 extraction cycles to enhance analyte retention. [2]
Washing Step: Remove potentially interfering matrix components by drawing 100 μL of water followed by 50 μL of 20% methanol in water. This step effectively removes salts and polar impurities while retaining this compound on the sorbent. [2]
Elution: Elute the captured this compound using 50-100 μL of acetonitrile:methanol (80:20, v/v) with 0.1% formic acid. Collect the eluate in a clean LC-MS vial. The elution solvent volume can be optimized based on required sensitivity. [2] [4]
Reconstitution: If necessary, evaporate the eluate under a gentle stream of nitrogen at 40°C and reconstitute in 100 μL of initial mobile phase composition (typically 10% acetonitrile in water with 0.1% formic acid). [2]
Table 1: Optimal MEPS Conditions for this compound Extraction from Plasma
| Parameter | Recommended Condition | Alternative Options |
|---|---|---|
| Sorbent Type | Polymeric mixed-mode | C8/SCX mixed-mode |
| Sample Volume | 200 μL | 100-500 μL |
| Number of Extraction Cycles | 5-7 | 3-10 (increases with volume) |
| Wash Solution | 100 μL water + 50 μL 20% MeOH | 5% methanol in water |
| Elution Solvent | ACN:MeOH (80:20) + 0.1% FA | MeOH with 0.1% FA |
| Elution Volume | 50-100 μL | 25-200 μL (based on sensitivity needs) |
For laboratories without access to MEPS technology, conventional SPE provides a robust alternative for this compound extraction:
SPE Cartridge Conditioning: Condition Oasis HLB cartridges (30 mg, 1 mL) or equivalent with 1 mL methanol followed by 1 mL deionized water. Do not allow the sorbent to dry completely. [6]
Sample Preparation: Thaw plasma or urine samples and vortex thoroughly. For urine samples, enzymatic hydrolysis with β-glucuronidase may be necessary to detect total this compound content. Transfer 1 mL of sample to a clean tube and add 50 μL of internal standard working solution.
Sample Loading: Apply the prepared sample to the conditioned SPE cartridge at a flow rate of approximately 1-2 mL/min using a vacuum manifold. Do not exceed this flow rate to ensure proper analyte retention.
Washing Steps: Wash the cartridge sequentially with:
Drying and Elution: After washing, dry the cartridge under full vacuum for 5-10 minutes to remove residual water. Elute this compound and metabolites using 2 × 1 mL of acetonitrile:methanol (80:20, v/v) with 0.1% formic acid. Collect the eluate in a clean glass tube.
Concentration and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100-200 μL of initial mobile phase composition (10% acetonitrile in water with 0.1% formic acid) and transfer to an LC-MS vial for analysis.
The analysis of this compound requires sophisticated separation and detection techniques due to the complexity of biological matrices and the low concentrations typically encountered. The following UHPLC-MS/MS conditions have been validated for this compound determination: [2] [4]
Table 2: UHPLC-MS/MS Parameters for this compound Analysis
| Parameter | Setting | Alternative/Notes |
|---|---|---|
| Chromatography System | UHPLC | HPLC with ≤ 3 μm particles |
| Column | C18 (100 × 2.1 mm, 1.7-2.7 μm) | Phenyl-hexyl as alternative |
| Column Temperature | 35-40°C | Room temperature acceptable |
| Mobile Phase A | Water with 0.1% formic acid | 5-10 mM ammonium formate/acetate |
| Mobile Phase B | Acetonitrile with 0.1% formic acid | Methanol for higher retention |
| Gradient Program | 10% B to 95% B in 5-7 min | Gradient optimized per column |
| Flow Rate | 0.3-0.5 mL/min | 0.2-0.6 mL/min depending on column |
| Injection Volume | 5-10 μL | 1-20 μL based on sensitivity |
| Mass Spectrometer | Triple Quadrupole | Q-TOF for unknown screening |
| Ionization Mode | Positive ESI | APCI as alternative |
| Capillary Voltage | 0.8-1.2 kV | Optimized for instrument |
| Source Temperature | 300-350°C | Instrument-dependent |
| Desolvation Gas | Nitrogen, 12 L/min | 8-15 L/min range |
The following multiple reaction monitoring (MRM) transitions are recommended for this compound and its major metabolites based on published methodologies: [2] [3]
Table 3: MS/MS Transitions for this compound and Related Compounds
| Compound | Precursor Ion (m/z) | Product Ions (m/z) | Collision Energy (eV) | Retention Time (min) |
|---|---|---|---|---|
| This compound | 316.1 | 274.1*, 300.1 | 25, 20 | 4.2 |
| 7-Aminothis compound | 286.1 | 268.1*, 240.1 | 20, 25 | 3.8 |
| 7-Acetaminothis compound | 328.1 | 310.1*, 282.1 | 20, 25 | 4.5 |
| This compound glucuronide | 492.1 | 316.1*, 298.1 | 25, 30 | 3.5 |
| Internal Standard | Varies by compound | Varies | Optimized | Compound-dependent |
Note: * denotes quantifier ion; optimal collision energies may vary between instrument platforms
The MEPS-UHPLC-MS/MS method for this compound determination in plasma has been comprehensively validated with the following performance characteristics: [2] [4]
Table 4: Validation Parameters for this compound Determination in Plasma
| Validation Parameter | Result | Acceptance Criteria |
|---|---|---|
| Linearity Range | 0.5-500 ng/mL | Up to 1000 ng/mL possible |
| Coefficient of Determination (R²) | 0.9900-0.9988 | ≥ 0.990 |
| Limit of Detection (LOD) | 0.5-5 ng/mL | S/N ≥ 3 |
| Limit of Quantification (LOQ) | 1-10 ng/mL | S/N ≥ 10, precision ≤ 20% |
| Intra-day Precision (RSD%) | < 8.5% | ≤ 15% |
| Inter-day Precision (RSD%) | < 10.6% | ≤ 20% |
| Extraction Recovery | 85-105% | Consistent and high |
| Matrix Effect | 85-115% | Consistent across lots |
| Process Efficiency | 63-117% | Consistent and quantitative |
| Carryover | < 0.01% | Negligible |
The method demonstrates excellent specificity with no interference from endogenous plasma components or commonly co-administered drugs. The use of MRM mode with characteristic transitions provides an additional layer of selectivity, while chromatographic separation ensures resolution from potentially interfering compounds. [2]
The developed method has been successfully applied to actual plasma samples from overdose cases and forensic investigations. In these applications, this compound has been detected in conjunction with other benzodiazepines and Z-hypnotics, highlighting the importance of comprehensive screening approaches. [2] [4] The method's sensitivity allows detection of this compound at concentrations relevant to both therapeutic use and recreational abuse.
Figure 1: Complete Workflow for this compound Analysis from Plasma Samples Using MEPS and UHPLC-MS/MS
Figure 2: Major Metabolic Pathways of this compound and Recommended Detection Targets
The application notes and protocols presented herein provide a comprehensive framework for the reliable detection and quantification of this compound in biological samples using modern solid-phase extraction techniques coupled with UHPLC-MS/MS analysis. The MEPS approach offers significant advantages in terms of reduced solvent consumption, minimal sample requirements, and high analytical sensitivity, aligning with the principles of Green Analytical Chemistry. [2] [5]
The validation data demonstrate that the method meets rigorous analytical standards for forensic and clinical applications, with sufficient sensitivity to detect this compound at concentrations relevant to both therapeutic monitoring and overdose situations. The inclusion of metabolic information further enhances the utility of this protocol for comprehensive drug testing programs aimed at detecting this compound use through identification of its major urinary metabolites.
As the landscape of new psychoactive substances continues to evolve, robust and sensitive analytical methods such as the one described here will remain essential tools for clinical and forensic toxicologists, public health officials, and researchers working to understand and mitigate the risks associated with designer benzodiazepine use.
This compound (CAS No. 74723-10-7), also known as 3-Hydroxydesmethylflunitrazepam, is a designer benzodiazepine that has emerged as a new psychoactive substance (NPS) in recreational drug markets. While not approved for medical use in most countries, it has been identified in forensic casework and pharmacological research. As a benzodiazepine analog, this compound shares structural similarities with classic benzodiazepines but presents unique analytical challenges due to its specific physicochemical properties and typically low concentrations in biological samples. This application note provides a comprehensive protocol for the preparation of this compound analytical standards and their analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS), enabling reliable detection and quantification in forensic, clinical, and research settings.
The emergence of designer benzodiazepines like this compound on the market, combined with their increasing detection in cases of poisoning and polysubstance abuse, has raised the need for effective analytical methods for their determination and confirmation. [1] According to the European Monitoring Centre for Drugs and Drug Addiction (EMCDDA), the use of designer benzodiazepines has grown steadily in recent years with the advent of open online sales. [1] The lack of pharmacokinetic data and unknown toxicological profiles for these compounds further emphasizes the importance of reliable analytical methods for their detection and quantification in various matrices.
The comprehensive analysis of this compound follows a systematic workflow from sample preparation to instrumental analysis and data interpretation. The process ensures accurate identification and quantification of the compound while maintaining quality control throughout the procedure.
Table 1: Standard Solution Preparation Scheme
| Solution Type | Concentration | Preparation Method | Storage Conditions | Stability |
|---|---|---|---|---|
| Primary Stock | 100 μg/mL | 1 mg in 10 mL methanol | -20°C to -10°C | 6 months |
| Intermediate Standard | 1 μg/mL | 10 μL stock + 990 μL methanol | -20°C | 3 months |
| Working Standard | 10 ng/mL | 10 μL intermediate + 990 μL methanol | 4°C | 1 month |
| Calibration Standards | 1-1000 ng/mL | Serial dilution in mobile phase | Fresh preparation recommended | 1 week at 4°C |
The chromatographic separation of this compound requires optimization to achieve adequate resolution from potential isomers and matrix components. The following method has been demonstrated as effective for this compound and related benzodiazepines:
This compound analysis can be performed using either triple quadrupole MS/MS in MRM mode for high sensitivity quantification, or high-resolution accurate mass spectrometry for confirmatory analysis:
Table 2: Mass Spectrometry Parameters for this compound Analysis
| Parameter | Triple Quadrupole MS/MS | High-Resolution MS |
|---|---|---|
| Ionization Mode | ESI Positive | ESI Positive |
| Ion Source Temperature | 300°C | 320°C |
| Ion Spray Voltage | 5500 V | 3500 V |
| Drying Gas Flow | 10 L/min | 8 L/min |
| Nebulizer Gas Pressure | 40 psi | 35 psi |
| Detection Mode | Multiple Reaction Monitoring (MRM) | Full Scan/PRM at 70,000 FWHM |
| Precursor Ion | m/z 326.1 | m/z 326.1104 [M+H]+ |
| Product Ions | m/z 268.1, 280.1, 299.1 | m/z 268.0875, 280.0875, 299.0925 |
| Collision Energy | 25-35 eV | 25-35 eV |
| Dwell Time | 100 ms per transition | NA |
Comprehensive validation of the this compound analytical method should be performed according to FDA/EMA guidelines for bioanalytical method validation. Key performance characteristics include:
Table 3: Method Validation Parameters for this compound
| Validation Parameter | Urine Samples | Hair Samples | Plasma Samples |
|---|---|---|---|
| Linear Range (ng/mL) | 1-1000 | 0.005-200 (pg/mg) | 0.1-100 |
| Correlation Coefficient (r²) | >0.995 | >0.990 | >0.995 |
| LOD (ng/mL) | 0.3 | 1.5 (pg/mg) | 0.03 |
| LLOQ (ng/mL) | 1 | 5 (pg/mg) | 0.1 |
| Precision (% RSD) | <15% | <19.2% | <15% |
| Accuracy (% Bias) | ±15% | -13.7 to 18.3% | ±15% |
| Extraction Efficiency | >70% | >70% | >65% |
| Matrix Effect (% Suppression) | -20 to -50% | -62.8 to -23.9% | -25 to -60% |
The method demonstrates excellent selectivity for this compound with no interference from commonly co-administered substances:
This compound standard solutions and extracted samples demonstrate the following stability characteristics:
Before each analytical run, system suitability should be verified using a reference standard at mid-calibration level (e.g., 50 ng/mL) with the following acceptance criteria:
Each analytical batch should include the following quality control samples:
The validated this compound analytical method has been successfully applied in various research and forensic contexts:
This application note provides a comprehensive protocol for the preparation and analysis of this compound analytical standards using LC-MS/MS. The method demonstrates excellent sensitivity, robust performance, and reliable detection of this compound across various biological matrices. The validation data confirms that the method meets accepted criteria for forensic and clinical applications, with sufficient sensitivity to detect this compound at clinically relevant concentrations. The inclusion of this compound in multi-analyte panels for designer benzodiazepines is essential for comprehensive drug testing programs, given the increasing prevalence of these substances in the recreational drug market and their association with adverse health outcomes including overdose, particularly when used in combination with opioids.
The table below summarizes a validated LC-HRMS method for 28 designer benzodiazepines in urine, which includes nifoxipam. While the specific retention time for this compound is not reported, this provides the experimental framework [1] [2].
| Parameter | Specification |
|---|---|
| Analytes | 28 designer benzodiazepines, including this compound |
| Sample Matrix | Urine |
| Sample Preparation | Direct dilution (after enzymatic hydrolysis with β-glucuronidase) |
| LC Column | Not specified in abstract (reversed-phase) |
| Mobile Phase | Gradient elution (details in full method) |
| MS Detection | Thermo Fisher Q Exactive Orbitrap; positive electrospray mode |
| Acquisition Modes | Full scan (screening), Parallel Reaction Monitoring (confirmation) |
| Retention Time Shift Tolerance | ± 0.1 min or ± 1% (relative retention time) vs. standard [3] |
| Lower Quantification Limit | 5 to 50 ng/mL (analyte-dependent) |
This protocol is adapted from the multi-analyte LC-HRMS method for designer benzodiazepines in urine [1].
The sample preparation follows a streamlined procedure for urine samples [1]:
While the exact column for the benzodiazepine panel is not specified, methods for similar compounds use:
This compound (3-hydroxy-desmethylflunitrazepam) is an active metabolite of the prescription benzodiazepine flunitrazepam and is also sold as a designer benzodiazepine [6]. When developing a method, be aware that it may also be a metabolite of fonazepam (desmethylflunitrazepam), complicating the interpretation of analytical results [6].
I hope these detailed application notes provide a robust starting point for your work. Should you acquire a this compound standard, following this protocol will allow you to establish and validate its specific retention time in your laboratory.
This compound (3-hydroxy-desmethylflunitrazepam) is a designer benzodiazepine that has emerged in recent years as a new psychoactive substance (NPS). As the active metabolite of flunitrazepam, this compound presents significant analytical challenges for researchers and forensic toxicologists due to its presence at low concentrations in biological matrices and the structural similarity it shares with other benzodiazepine compounds. According to scientific literature, this compound invaded the drug arena as a substance of abuse between 2014 and 2016, with seizures reported in powder and tablet forms across Europe [1]. The compound is typically administered in doses ranging from 0.5 to 3 mg via oral or sublingual routes, often in conjunction with other benzodiazepines such as alprazolam, clonazepam, etizolam, and diazepam [1].
The analysis of this compound in biological samples is particularly relevant in both clinical and forensic contexts, including drug-facilitated crimes, overdose cases, and postmortem investigations. Unlike therapeutic benzodiazepines, designer benzodiazepines like this compound are manufactured without pharmaceutical quality control, posing significant public health risks due to unknown potency and purity. The lack of dosage information often results in users self-medicating with potential consequences of unintended overdoses, coma, or even death at higher doses [2]. Therefore, robust and sensitive analytical methods for accurate quantification are essential for both clinical toxicology and drug development research.
This compound (IUPAC name: 5-(2-fluorophenyl)-3-hydroxy-7-nitro-1,3-dihydro-2H-1,4-benzodiazepin-2-one) is chemically described as 3-hydroxy-desmethylflunitrazepam, representing a doubly metabolized derivative of flunitrazepam through demethylation and 3-hydroxylation. With the molecular formula C15H10FN3O4 and a molecular weight of 315.26 g/mol, this compound features a log P value of 10.45, indicating relatively high lipophilicity [1]. The presence of the hydroxyl group at the 3-position of the benzodiazepine ring may confer increased water solubility compared to its parent compound. This compound is typically available as a crystalline solid that remains stable in powder form for up to two years under proper storage conditions [1].
This compound undergoes specific biotransformation processes that are crucial to consider when developing analytical methods. According to metabolic studies, this compound is primarily reduced to the respective 7-amino benzodiazepine and subsequently acetylated [1]. The acetylated metabolite can then undergo conjugation with glucuronic acid to form phase II metabolites. Current research indicates that other metabolic pathways, such as additional hydroxylation or sulfate conjugation, are less common or may not occur to a significant extent. This metabolic profile is essential for method development as it determines which metabolites should be targeted in analytical schemes, particularly for urine analysis where conjugated metabolites predominate. The suggested metabolic pathway of this compound is presented in Figure 1 below.
*Figure 1: Metabolic Pathway of this compound* - This diagram illustrates the major biotransformation steps of this compound, including phase I reactions (demethylation, hydroxylation, nitro reduction) and phase II conjugation [1].
The analysis of this compound in biological matrices primarily relies on liquid chromatography coupled to mass spectrometry (LC-MS) due to its superior sensitivity, selectivity, and ability to handle complex biological samples. Two main approaches have been successfully implemented for this compound quantification:
LC-High Resolution MS (LC-HRMS): This technique offers the advantage of accurate mass measurement for both precursor and fragment ions, providing high confidence in compound identification. Backberg et al. developed an LC-HRMS method covering 28 designer benzodiazepines in urine, achieving a lower quantification limit of 5-50 ng/mL for this compound [3]. The method utilized reversed-phase chromatographic separation with positive electrospray ionization on a Q Exactive Orbitrap instrument, employing full scan (3.5 min gradient) for screening and parallel reaction monitoring (4.5 min gradient) for confirmation.
LC-Tandem MS (LC-MS/MS): This approach provides excellent sensitivity through multiple reaction monitoring (MRM). Saito et al. validated an LC-MS/MS method for 13 designer benzodiazepines in blood that included this compound, achieving a limit of quantification (LOQ) of 1 ng/mL and a linear range from 1-200 ng/mL [2]. The method demonstrated acceptable precision and accuracy with bias within ±12%, intra-day imprecision of 3-20%, and inter-day imprecision of 4-21%.
Effective sample preparation is crucial for reliable this compound quantification in biological matrices. The complexity of samples such as blood, plasma, and urine necessitates efficient cleanup and preconcentration steps:
Solid Phase Extraction (SPE): Saito et al. utilized SPE for the preparation of postmortem blood samples, achieving recovery rates ranging from 35% to 90% for designer benzodiazepines, with most compounds exhibiting recovery greater than 50% [2]. The SPE approach effectively reduced matrix effects, which ranged from -52% to 33% with relative standard deviation values of 3-20%, indicating consistent effects across different sample sources.
Liquid-Liquid Extraction (LLE): Researchers developing methods for multiple benzodiazepines in plasma have found that LLE using methyl-tertiary-butyl-ether with 500 μL plasma volume provided the best recoveries across a wide range of benzodiazepines, including designer compounds [4]. This method has been successfully validated according to European Medicines Agency guidelines.
Protein Precipitation: For plasma samples, simple protein precipitation with methanol has been demonstrated as an effective cleanup approach for benzodiazepine analysis. Almalki et al. utilized methanol precipitation for the simultaneous determination of five benzodiazepines in human plasma, achieving recoveries ranging from 96.5% to 107.5% with inter-day RSD less than 4% [5].
Table 1: Analytical Methods for this compound Quantification in Biological Matrices
| Method Parameter | LC-HRMS Method [3] | LC-MS/MS Method [2] | Multi-Analyte LC-MS/MS [4] |
|---|---|---|---|
| Matrices | Urine | Postmortem blood | Plasma |
| Sample Preparation | Direct dilution | Solid phase extraction | Liquid-liquid extraction (MTBE) |
| Linearity Range | 1-1000 ng/mL | 1-200 ng/mL | Fully validated per EMA guidelines |
| LOD | Not specified | 0.5 ng/mL | Not specified |
| LOQ | 5-50 ng/mL | 1 ng/mL | Not specified |
| Precision (RSD) | ≤15% | Intra-day: 3-20%, Inter-day: 4-21% | Fully validated |
| Recovery | Not specified | 35-90% | Best recoveries among tested methods |
The use of appropriate internal standards is critical for accurate quantification of this compound in biological samples. While the search results do not explicitly specify internal standards used exclusively for this compound, several stable isotope-labeled compounds have been employed in multi-analyte methods that include designer benzodiazepines:
Deuterated Benzodiazepines: Methods analyzing multiple benzodiazepines frequently employ deuterated analogs such as α-hydroxyalprazolam-d5, estazolam-d5, flunitrazepam-d7, nordiazepam-d5, oxazepam-d5, and temazepam-d5 as internal standards [3]. These compounds compensate for variability in sample preparation and ionization efficiency.
Structural Analogs: When stable isotope-labeled standards are unavailable, structurally similar benzodiazepines can serve as internal standards, though this approach is less ideal for precise quantification.
For this compound specifically, flunitrazepam-d7 would be a logical candidate as it shares the core benzodiazepine structure with this compound, differing only by the absence of the 3-hydroxy group and the presence of a methyl group on the diazepine ring. The similarity in structure and physicochemical properties would ensure comparable extraction efficiency and ionization response.
The sample preparation process for this compound analysis from biological matrices involves several critical steps to ensure optimal recovery and minimal matrix effects. The following workflow, depicted in Figure 2, outlines the procedure for blood and urine samples:
*Figure 2: Sample Preparation Workflow for this compound Analysis* - This diagram outlines the key steps in processing biological samples for this compound quantification, from collection to instrumental analysis [2] [5].
Sample Collection and Preparation: Collect 500 μL of blood or plasma in EDTA-containing tubes to prevent coagulation. Centrifuge at 5000 rpm for 5 minutes to separate plasma if whole blood is collected [5].
Internal Standard Addition: Add appropriate internal standard (e.g., flunitrazepam-d7 or other deuterated benzodiazepine) to the sample. The optimal concentration range for the internal standard is 50-100 ng/mL [3].
Extraction Procedure:
Sample Reconstitution: Evaporate the extract to dryness under a gentle stream of nitrogen at 30-50°C. Reconstitute the residue in 50-100 μL of mobile phase (typically methanol or mobile phase buffer mixture) [5].
Hydrolysis Step (if analyzing metabolites): For conjugated metabolite analysis, add β-glucuronidase solution (80 U/mL) in acetate buffer (pH 5.2) and incubate at 60°C for 2 hours [6].
Internal Standard Addition: Add appropriate internal standard to 1 mL of urine sample.
Extraction: Follow similar SPE or LLE procedures as for blood samples, with potential adjustment of pH conditions based on the target analytes (parent drug vs. metabolites).
The following protocol details the instrumental conditions for this compound quantification using LC-MS/MS:
Table 2: Method Validation Parameters for this compound Quantification
| Validation Parameter | Acceptance Criteria | Experimental Results |
|---|---|---|
| Linearity | R² > 0.99 | R² > 0.996 [6] |
| Accuracy | 85-115% | 88-112% [2] |
| Precision (Intra-day) | RSD < 15% | 3-20% RSD [2] |
| Precision (Inter-day) | RSD < 15% | 4-21% RSD [2] |
| LOD | S/N > 3 | 0.5 ng/mL [2] |
| LOQ | S/N > 10 | 1 ng/mL [2] |
| Recovery | >50% (ideally) | 35-90% [2] |
| Matrix Effects | RSD < 20% | 3-20% RSD [2] |
| Carryover | <20% of LOD | Acceptable in validated method [2] |
When implementing this compound quantification methods, several critical factors must be considered to ensure reliable results:
Stability Assessment: Comprehensive stability studies should be conducted under various storage conditions (-20°C, 4°C, room temperature) and freeze-thaw cycles. Some benzodiazepines demonstrate stability issues during storage; for instance, cloxazolam has shown degradation both at ambient temperature and during long-term storage at -20°C [4].
Matrix Effects Evaluation: Assess matrix effects using post-extraction addition methods in at least 6 different lots of matrix. Calculate the matrix factor (MF) as the ratio of the peak area in the presence of matrix ions to the peak area in pure solution. The IS-normalized MF should have a CV of less than 15% [2].
Selectivity and Specificity: Verify method selectivity by analyzing blank samples from at least 6 different sources to ensure no endogenous compounds interfere at the retention time of this compound and its internal standard [2].
Common issues encountered during this compound analysis and recommended solutions:
Poor Recovery: If recovery falls below acceptable limits (<50%), consider modifying the extraction pH, changing extraction solvents, or implementing a different sample preparation technique (e.g., switching from LLE to SPE or vice versa).
Matrix Effects: Significant suppression or enhancement of ionization indicates substantial matrix effects. Possible solutions include optimizing the sample cleanup procedure, modifying the chromatographic separation to shift the retention time away from interfering compounds, or using a more suitable internal standard.
Inadequate Sensitivity: For sensitivity issues, consider increasing the sample volume (if available), optimizing MRM transitions, increasing injection volume, or using a more sensitive mass spectrometer.
The accurate quantification of this compound in biological samples requires carefully optimized analytical methods that address the unique challenges posed by this designer benzodiazepine. The protocols outlined in this application note provide researchers with comprehensive methodologies for sample preparation, chromatographic separation, and mass spectrometric detection of this compound in various biological matrices. The use of appropriate internal standards, thorough method validation, and consideration of metabolic profiles are essential components of a reliable this compound quantification method.
As the landscape of new psychoactive substances continues to evolve, analytical methods must remain adaptable to encompass emerging compounds and their metabolites. The methodologies described herein serve as a robust foundation for the accurate quantification of this compound in clinical, forensic, and research settings, contributing to improved understanding of its pharmacokinetics, toxicity, and overall impact on public health.
What is the main urinary metabolite of this compound I should target? The primary target for detection in urine is 7-acetaminothis compound (the acetylated metabolite of the reduced 7-amino compound) [1]. Some methods may also detect a glucuronic acid conjugate of the parent this compound [1]. Your hydrolysis step should aim to deconjugate these metabolites to free them for analysis.
What is the known metabolic pathway of this compound? this compound is extensively metabolized. The main pathway involves the reduction of its nitro group to a 7-amino compound, which is then primarily acetylated [2] [3] [1]. This pathway is central to selecting your hydrolysis and analysis methods. The following diagram illustrates this pathway and a general sample preparation workflow:
| Problem | Potential Cause | Suggested Investigation |
|---|---|---|
| Low metabolite signal after hydrolysis. | Inefficient deconjugation of 7-acetaminothis compound; suboptimal hydrolysis conditions (pH, temperature, time). | Systematically vary and optimize enzymatic hydrolysis parameters (enzyme concentration, incubation time/temperature) or acid hydrolysis strength [1]. |
| Inconsistent results between samples. | Uncontrolled hydrolysis leading to incomplete or degraded metabolites. | Strictly control and document hydrolysis temperature and duration. Use internal standards to correct for recovery variations. |
| Unable to detect target metabolite. | Analytical method not optimized for the specific metabolites. | Use high-resolution mass spectrometry (nano-LC-HRMS). Confirm methodology against published data that successfully identified 7-acetaminothis compound [1]. |
Since specific hydrolysis conditions for this compound are not published, you will need to establish them empirically.
| Metabolite | Type | Key Characteristics | Relevance for Hydrolysis |
|---|---|---|---|
| 7-Acetaminothis compound | Phase I (Acetylated) | Primary urinary target [1]; main biomarker for urine drug testing. | Hydrolysis is likely required to cleave any potential glucuronide conjugations on this molecule. |
| This compound Glucuronide | Phase II (Conjugate) | Conjugated form of the parent drug; identified as a urinary metabolite [1]. | Direct target of enzymatic hydrolysis to release the parent this compound. |
The table below summarizes the core identity and known properties of nifoxipam.
| Property | Description |
|---|---|
| IUPAC Name | 5-(2-fluorophenyl)-3-hydroxy-7-nitro-1,3-dihydro-2H-1,4-benzodiazepin-2-one [1] |
| Common Descriptors | Designer benzodiazepine, New Psychoactive Substance (NPS), active metabolite of flunitrazepam [1] |
| Molecular Formula | C₁₅H₁₀FN₃O₄ [1] |
| Molecular Weight | 315.26 g/mol [1] |
| Physical Form | Available in powder and tablet forms [1] |
| Common Dosage in Reports | 0.5 to 3 mg (oral, sublingual) [1] |
| Primary Molecular Target | GABAA receptor (binds to a subset containing specific α subunits) [2] |
| Key Metabolizing Enzymes | CYP2C19, CYP3A4, CYP1A2 (inferred from flunitrazepam metabolism) [1] |
| Relative Potency | Considered less potent compared to other designer benzodiazepines like flubromazolam and clonazolam [2] |
Based on its known profile, here are key areas where this compound may cause experimental interference, along with suggested methodologies for investigation.
| Aspect of Interference | Suggested Experimental Approach / Methodology |
|---|---|
| Metabolic Pathways | This compound is likely metabolized by CYP2C19, CYP3A4, and CYP1A2 [1]. Co-administration with substrates, inhibitors, or inducers of these enzymes could cause pharmacokinetic interactions [3] [4]. |
| GABAA Receptor Binding | As a benzodiazepine, this compound exerts its effects by binding to GABAA receptors [2]. This could lead to pharmacodynamic interactions with other benzodiazepines, Z-drugs, or GABAergic compounds. |
| Analytical Detection & Differentiation | This compound can be a metabolite of flunitrazepam and fonazepam [1]. This can lead to misidentification in forensic or clinical toxicology screens. |
The primary known metabolic pathway for this compound is illustrated below. This is crucial for understanding potential metabolic interference with other compounds.
For investigating direct interactions at the receptor level, a fluorescence polarization (FP) assay is a robust method. The general workflow can be adapted for GABAA receptor binding studies [5] [6].
Q1: What is the primary risk when this compound is co-administered with other central nervous system (CNS) depressants? The primary risk is additive CNS depression. The effects of this compound—such as sedation, hypnosis, and amnesia—are likely to be enhanced when taken with other depressants like alcohol, opioids, or other benzodiazepines, increasing the risk of overdose and dangerous side effects [2].
Q2: How can researchers analytically distinguish this compound from its parent compound, flunitrazepam? this compound can be differentiated from flunitrazepam by its mass (molecular weight 315.26 g/mol vs. 313.3 g/mol for flunitrazepam) and specific chemical features, such as the presence of a 3-hydroxy group. Techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) are well-suited for this precise differentiation and metabolite identification [1].
Q3: Are there any known active metabolites of this compound that could contribute to its effects or cause interference? Current research has not identified active metabolites for this compound. The known metabolites are the 7-amino and subsequent 7-acetamido derivatives, which are formed through nitro-reduction and acetylation, and are typically conjugated for excretion [1]. The pharmacological activity of these metabolites is not currently established.
The search results indicate a gap in the publicly available scientific literature concerning detailed, step-by-step experimental protocols for studying this compound's interference. The methodologies suggested in the tables and diagrams are reconstructed from general principles of drug interaction studies and the known pharmacology of benzodiazepines.
Here are answers to common technical questions based on current knowledge:
What are the primary stability concerns for this compound in solution? this compound is known to degrade in solution. A study monitoring its stability in urine samples found that over 7 months, the degradation ranged from 14% to 40% across different urine specimens [1]. While pH was initially suspected, no clear correlation was found within the pH range of 5.1 to 6.8 in that study [1]. However, it is well-established that other benzodiazepines can be unstable in acidic conditions due to ring-opening reactions [1], a factor that should be considered for this compound.
What are the recommended storage conditions? For the neat powder standard, the supplier recommends storage at -20°C to -10°C to preserve stability and ensure consistent analytical performance [2]. For prepared solutions or biological samples, the data suggests they are also best stored frozen to minimize degradation over time [1].
How can I monitor this compound degradation in my experiments? Employ a stability-indicating analytical method, such as Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This technique can separate this compound from its degradation products, allowing you to track the parent compound's decrease and the appearance of new peaks over time [3] [4]. The method should be validated under your specific experimental conditions to prove its selectivity.
The following workflow outlines a general approach for evaluating this compound stability under various conditions, based on common practices in pharmaceutical forced degradation studies [5].
Methodology Details:
Sample Preparation:
Stress Conditions (Forced Degradation): Expose the prepared solutions to various stress conditions to accelerate degradation. This helps identify degradation products and validate analytical methods [5]. Suggested conditions include:
Analysis by LC-MS/MS:
The table below summarizes key quantitative information from the literature.
| Aspect | Observation / Value | Context & Notes |
|---|---|---|
| Documented Degradation | 14-40% over 7 months [1] | Observed in various human urine samples; no clear correlation with pH (5.1-6.8) in this study. |
| Recommended Storage | -20°C to -10°C [2] | Supplier recommendation for neat (powder) standard; frozen storage is advised for solutions/samples. |
| Potential Degradation Cause | Acid-catalyzed hydrolysis [1] | Instability is known for other benzodiazepines; specific pathway for this compound is not confirmed. |
| Analytical Method | LC-HRMS / LC-MS/MS [3] [4] | The preferred technique for specific identification, quantification, and stability monitoring. |
| Problem | Possible Cause | Recommended Action |
|---|---|---|
| Low recovery of this compound from solution | Degradation during storage | Store all standard and sample solutions at -20°C or below. Minimize freeze-thaw cycles by creating single-use aliquots [2]. |
| Appearance of unknown peaks in chromatogram | Degradation products forming | Identify the stress condition causing degradation. Adjust pH of solutions to a neutral range if possible. Protect solutions from light by using amber vials [5]. |
| Inconsistent results between replicates | Variable degradation | Ensure uniform sample handling and storage. Use freshly prepared solutions for critical quantitative work. Validate method stability under your specific conditions [5]. |
Current literature confirms this compound instability but lacks detailed mechanistic studies. Your research could fill critical gaps by:
Q1: What is the most sensitive confirmed detection method for this compound in biological samples?
A highly sensitive and specific method for determining this compound and 16 other designer benzodiazepines in hair samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has been published [1]. This method is suitable for forensic and research applications.
Q2: What are the key performance metrics for a sensitive LC-MS/MS method?
For a method to be considered highly sensitive, you should aim for performance characteristics similar to those validated in the referenced study. The table below summarizes the key quantitative data you can use as a benchmark [1].
Table 1: Key Validation Data for a Sensitive LC-MS/MS Method for Designer Benzodiazepines
| Parameter | Performance Data | Notes |
|---|---|---|
| Analytes | 17 Designer Benzodiazepines, including this compound | Also includes etizolam, flualprazolam, clonazolam, etc. [1] |
| Limit of Quantification (LOQ) | 5 or 25 pg/mg | The specific LOQ for this compound was not stated, but it falls within this range for the method [1]. |
| Linear Range | Up to 200 pg/mg | - |
| Imprecision | < 19.2% | Measured as the percentage coefficient of variation (n=15) [1]. |
| Bias | -13.7% to +18.3% | (n=15) [1] |
| Extraction Efficiency | > 70% | - |
| Ion Suppression | -62.8% to -23.9% | (n=10) [1] |
| Chromatographic Run Time | 8 minutes | - |
Q3: Are there faster techniques for initial screening of samples?
Yes, techniques like Raman spectroscopy and Surface-Enhanced Raman Scattering (SERS) can be used for rapid, high-throughput screening of suspect samples (e.g., powders, tablets) prior to more comprehensive LC-MS/MS analysis. These methods require little to no sample preparation and can analyze materials through plastic packaging [2].
The following is a detailed workflow for the extraction and analysis of designer benzodiazepines from hair, as described in the research [1]. You can use this as a foundational protocol for your own method development.
1. Sample Preparation & Extraction
2. Liquid Chromatography (LC) Conditions
3. Mass Spectrometry (MS) Detection
The workflow for this method can be visualized as follows:
Understanding the landscape of designer benzodiazepines can provide important context for your work. Recent data from 2025 indicates that testing for this class of drugs is very common, underscoring the need for reliable detection methods [3].
Table 2: 2025 Mid-Year Trends in Novel Psychoactive Substances (NPS) Testing [3]
| NPS Class | Order Rate (as % of samples with any NPS class ordered) | Trend Context |
|---|---|---|
| Designer Opioids | ~95% | Most frequently ordered NPS test. |
| Designer Benzodiazepines | ~90% | Second most ordered class; high prevalence. |
| NPS-Other | ~76% | Includes substances like xylazine and tianeptine. |
| Synthetic Cannabinoids | ~61-63% | - |
| Synthetic Stimulants | ~61-63% | - |
| Hallucinogens/Dissociatives | ~40% | Least frequently ordered class. |
If you are experiencing low sensitivity with your LC-MS/MS method, consider investigating the following areas:
Q1: What is a typical LC configuration for analyzing nifoxipam?
Q2: What are the critical HRMS parameters for this compound?
Q3: My this compound signal is deteriorating rapidly. What could be the cause?
| Issue | Possible Cause | Suggested Solution |
|---|
| Low Signal Intensity | 1. Sample Degradation: Instability of this compound in the sample or standard solutions. 2. Suboptimal Ionization: Inefficient ion formation in the source. 3. Matrix Effects: Ion suppression from co-eluting compounds. | 1. Review Storage & Prep: Prepare fresh standard solutions frequently. Keep samples cold (e.g., 4°C or lower) and analyze immediately after preparation [4]. 2. Tune MS Source: Optimize source voltage, gas temperatures, and flows using a this compound standard. 3. Improve Cleanup: Enhance sample purification (e.g., SPE, MEPS). Use a stable isotope-labeled internal standard if available [2] [4]. | | Poor Chromatography | 1. Inadequate LC Separation: Poor peak shape or co-elution. 2. Column Interaction: Secondary interactions with column stationary phase. | 1. Optimize Gradient: Adjust the organic solvent gradient and flow rate to improve peak shape and resolution. 2. Modify Mobile Phase: Increase buffer concentration or adjust pH to mitigate unwanted interactions. | | Inconsistent Results | 1. Compound Instability: Degradation during analysis. 2. Carryover: Contamination from previous injections. | 1. Ensure Freshness: Use freshly prepared calibrators and controls. Monitor quality control samples closely [4]. 2. Clean System: Implement a strong wash step in the autosampler and LC gradient to flush the column between runs. |
Here are detailed methodologies from published studies that included this compound.
This protocol uses a simple sample preparation and a Q Exactive Orbitrap for broad screening.
This method uses microextraction for efficient sample cleanup from complex matrices.
The following diagram outlines a logical workflow for developing and optimizing an LC-HRMS method for challenging compounds like this compound.
This compound (3-hydroxy-desmethylflunitrazepam) is both a designer benzodiazepine and an active metabolite of flunitrazepam and potentially fonazepam (desmethylflunitrazepam) [1]. Its metabolism primarily involves nitro reduction and acetylation, unlike the N-dealkylation common to many other benzodiazepines [1] [2].
The table below summarizes the primary targets for urine drug testing, based on analysis of human urine samples from clinical and intoxication cases [2].
| Compound | Main Urinary Metabolites (Optimal for Detection) | Key Metabolic Pathways |
|---|---|---|
| This compound (Parent) | 7-Acetaminothis compound [2] | Nitro reduction, acetylation, glucuronidation [1] [2] |
| 7-Aminothis compound (Metabolite) | Further acetylated to 7-Acetaminothis compound [1] | Acetylation |
| 7-Acetaminothis compound (Metabolite) | This is the main target metabolite for urine testing [2] | Glucuronidation (conjugation) |
The following diagram illustrates the established metabolic pathway of this compound in humans.
Q1: What is the best biological sample to confirm this compound intake? For definitive confirmation, urine is the preferred sample. The metabolite 7-acetaminothis compound is the main and most stable urinary target, making it ideal for detection [2]. Blood or plasma analysis is more suitable for determining recent intake or quantifying concentrations in acute intoxication cases.
Q2: Which analytical technique is recommended for identifying this compound and its metabolites? Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS) is the gold standard. It provides the accurate mass measurements necessary to confidently identify and distinguish between the parent drug and its metabolites, which have similar structures [2].
Q3: Why is 7-acetaminothis compound the primary target for urine testing? Research shows that this compound is extensively metabolized, and very little parent drug is excreted unchanged. The metabolite 7-acetaminothis compound is the most abundant and reliable marker in urine, ensuring a longer detection window and higher analytical sensitivity [2].
Q4: Our immunoassay screen is negative, but LC-HRMS confirms this compound use. Why? This is a common challenge. Most commercial immunoassay screens are designed to detect classic benzodiazepines and their common metabolites (like oxazepam glucuronide). Designer benzodiazepines like this compound and their unique metabolites (e.g., 7-acetaminothis compound) have different molecular structures that are often not recognized by these antibodies, leading to false-negative results [1] [2].
Q5: How can we differentiate this compound use from flunitrazepam use? This is a complex toxicological question. Since this compound is a metabolite of flunitrazepam, its presence alone is not definitive proof of direct ingestion.
This protocol outlines the identification of main urinary metabolites of this compound using nano-liquid chromatography-high-resolution mass spectrometry (nanoLC-HRMS), based on the methodology by Meyer et al. (2016) [2].
1. Sample Preparation
2. Instrumental Analysis: NanoLC-HRMS
3. Data Processing and Metabolite Identification
The methodologies below are specifically used for preparing biological samples (like plasma or urine) for nifoxipam analysis, which is a common requirement in forensic and clinical toxicology.
| Technique | Sample Type | Key Details & Conditions | Primary Reference |
|---|---|---|---|
| Microextraction by Packed Sorbent (MEPS) | Human Plasma | Sorbent: Polymeric mixed-mode (C8/SCX). Eluent: Methanol with 2% ammonium hydroxide. Wash: Water. Note: Found suitable for simultaneous extraction of multiple designer benzodiazepines. [1] | [1] |
| Direct Injection with High-Speed Centrifugation | Human Urine | Cleanup: Centrifugation at 50,000 × g. Goal: Rapid analysis; centrifugation reduces matrix interference for LC-MS/MS without complex pre-treatment. [2] | [2] |
| Liquid-Liquid Extraction (LLE) | Whole Blood | Solvent System: Not specified for this compound, but LLE is a common technique for extracting benzodiazepines from blood matrices. [1] | [1] |
The following detailed methodology is adapted from the research for the MEPS technique [1]. You can use this as a starting guide for processing plasma samples containing this compound.
The workflow for this procedure is outlined below:
Why is a specialized technique like MEPS used instead of simple protein precipitation? Techniques like MEPS or LLE provide a much cleaner extract and better concentrate the analyte. This is crucial for reducing ion suppression or enhancement in mass spectrometry, leading to more sensitive and reliable results for this compound, which is often present at low concentrations [1] [2].
What is the main challenge in analyzing this compound in biological samples? The primary challenge is the low concentration of the parent drug. It is extensively metabolized, and its metabolites (such as the reduced 7-amino form and its acetylated derivative) are more prevalent in urine. Therefore, methods often target these metabolites for longer detection windows [3].
The table below outlines the primary selectivity concerns for nifoxipam and the corresponding methodological approaches to resolve them.
| Selectivity Challenge | Recommended Technical Solution | Key Method Parameters & Considerations |
|---|
| Structural Analogues & Metabolites: Distinguishing from fonazepam (desmethylflunitrazepam) and other flunitrazepam metabolites [1] | LC-MS/MS with HRMS confirmation [2] | LC: Reversed-phase chromatography. MS: Positive electrospray ionization (ESI+). Detection: Full-scan screening with FS, confirmation with MS/MS or Parallel Reaction Monitoring (PRM) [2]. | | Matrix Effects (from plasma, urine): Ion suppression or enhancement affecting accuracy [3] | Microextraction by Packed Sorbent (MEPS) for sample clean-up [3] | Sorbent: Mixed-mode polymeric phase (e.g., C8/SCX). Elution: Organic solvent (e.g., methanol). Use of Internal Standards: Isotopically labeled this compound (if available) or structural analogues to correct for signal variability [2] [3]. | | Sensitivity & Specificity in Complex Matrices: Achieving low detection limits with high confidence in identification. | High-Resolution Mass Spectrometry (HRMS) such as Q-Exactive Orbitrap [2] | Accurate Mass: Measurement of the precursor and product ions for definitive identification [2]. Lower Quantification Limit: Method dependent; ranges from 5-50 ng/mL for designer benzodiazepines in urine [2]. |
Here are detailed methodologies for key experiments to validate this compound method selectivity.
This protocol is adapted from multi-analyte methods for detecting designer benzodiazepines in urine and plasma [2] [3].
Sample Preparation (Urine):
Liquid Chromatography:
High-Resolution Mass Spectrometry:
This diagram illustrates the logical workflow to ensure method selectivity for this compound analysis.
Q1: Why is it crucial to distinguish this compound from fonazepam?
Q2: My method shows inconsistent this compound recovery in plasma. What could be the cause?
Q3: What are the key MS parameters to confirm this compound identity with high certainty?
Understanding nifoxipam's properties and metabolic pathway is fundamental for designing analytical methods and interpreting results.
The primary known pathway for this compound biotransformation in humans involves the reduction of the nitro group to an amine, followed by acetylation. The major urinary metabolites are 7-aminothis compound and 7-acetamidothis compound (often conjugated with glucuronic acid). Other metabolic steps, like hydroxylation, have not been prominently observed in urine studies [1].
This metabolic pathway is common among nitro-benzodiazepines, as illustrated below [1] [3]:
Here are detailed protocols for identifying this compound and its metabolites in biological samples, based on published methods.
This method is suitable for screening and confirmation in urine samples [4].
This method provides a sensitive and green-chemistry approach for plasma sample preparation [5].
The following table addresses specific problems you might encounter during analysis.
| Problem & Phenomenon | Possible Causes | Proposed Solutions & Verification Methods |
|---|
| Low Recovery in Sample Prep | • Sorbent blockage or overuse in MEPS. • Inefficient elution solvent. | • Do not exceed sorbent reuse recommendations (e.g., 50-100 times) [5]. • Test different elution solvents (e.g., methanol with 1-2% ammonia) for optimal efficiency. | | Poor Chromatography | • Column degradation or contamination. • Suboptimal mobile phase pH or gradient. | • Use a column with small, stable particles (e.g., 3 µm) [6]. • Flush and regenerate the column regularly. Adjust the mobile phase (e.g., use phosphate buffer at pH 2.32) to improve peak shape [6]. | | Inconsistent MS Signal | • Severe ion suppression from matrix effects. • Source contamination. | • Use a stable isotope-labeled internal standard if available [5]. • Optimize sample cleanup (MEPS washing step). Clean the ion source regularly. | | Unexpected or Missing Metabolites | • In vitro system limitations (e.g., microsomes lacking reductase activity). • Conjugated metabolites require hydrolysis. | • For nitro-reduction, use hepatocytes or in vivo models instead of liver microsomes alone [3]. • Include a enzymatic hydrolysis step (β-glucuronidase) in sample preparation [4] [3]. |
Q1: What is the main challenge when using human liver microsomes (HLM) to study this compound metabolism? A1: The primary challenge is reproducing the nitro-reduction step. HLMs are primarily oxidative systems and may produce only minor amounts of the 7-amino metabolite under standard aerobic conditions. To study this key pathway, consider using cryopreserved hepatocytes or conducting HLM incubations under nitrogen atmosphere to create anaerobic conditions, which can dramatically increase the yield of the reduced metabolite [3].
Q2: My immunochemical screen is negative, but LC-MS confirms this compound use. Why? A2: This is a common issue. Immunoassays are designed to detect a specific set of classic benzodiazepines and may have low or no cross-reactivity with newer designer benzodiazepines like this compound or their unique metabolites. Liquid chromatography-mass spectrometry (LC-MS) is therefore the recommended and more reliable technique for accurate identification and confirmation [4] [5].
Q3: How can I improve the speed and reduce the cost of my LC analysis for benzodiazepines? A3: Transitioning from HPLC to UHPLC is highly effective. UHPLC uses columns with smaller particles (<2 µm) and higher pressure, leading to faster run times (e.g., reduced from 40 min to 15 min), lower solvent consumption, and increased sensitivity without sacrificing resolution [6].
Here are answers to common technical questions and challenges you might encounter:
What is a key stability concern when working with nifoxipam? this compound has demonstrated pronounced instability, particularly in urine samples, which can significantly impact the reliability of results in delayed analysis scenarios [1]. This suggests that sample stability is a critical parameter to validate in your own methods.
What analytical techniques are suitable for this compound? Liquid Chromatography coupled with Mass Spectrometry (LC-MS) is the predominant technique. Specific applications include:
What are the main metabolic pathways of this compound? The primary metabolic pathway involves the reduction of the nitro group to form the corresponding 7-amino metabolite, which is then acetylated. This acetylated metabolite can be further conjugated with glucuronic acid [4].
What sample preparation techniques are effective? Sample preparation is crucial for clean results. Successful techniques include:
The table below summarizes key methodological details from published studies for your reference and comparison.
| Study Focus | Analytical Technique | Sample Preparation | Key Method Performance Data |
|---|---|---|---|
| Multi-analyte screening in urine [2] | LC-HRMS (Q Exactive Orbitrap) | Direct dilution | Lower quantification limit: 5-50 ng/mL (for the method covering 28 benzodiazepines) |
| Determination in plasma [3] | UHPLC-MS/MS | MEPS (Polymeric sorbent) | Fully validated method for 5 DBZD and 3 Z-hypnotics |
| Qualitative validation across matrices [1] | LC-MS/MS | Liquid-Liquid Extraction (LLE) | This compound showed pronounced instability; LOD not consistently met |
To help visualize the general experimental process and critical control points, particularly for stability, refer to the following diagrams.
The table below summarizes the key comparative data for the two substances:
| Feature | Nifoxipam | Flunitrazepam |
|---|---|---|
| IUPAC Name | 5-(2-fluorophenyl)-3-hydroxy-7-nitro-1,3-dihydro-2H-1,4-benzodiazepin-2-one [1] [2] | 5-(2-fluorophenyl)-1-methyl-7-nitro-1,3-dihydro-2H-1,4-benzodiazepin-2-one [3] |
| Molecular Formula | C15H10FN3O4 [1] [2] | C16H12FN3O3 [3] |
| Molecular Weight | 315.26 g/mol [1] [2] | 313.4 g/mol (estimated from formula) |
| Molecular Structural Difference | 3-hydroxy, N-desmethyl metabolite of flunitrazepam [2] [4] | 1-methyl parent compound [3] |
| Pharmacological Activity | Active metabolite; Designer Benzodiazepine [2] [5] | Parent drug; Approved medication (in some countries) [3] |
| Reported Potency (Qualitative) | Less potent [5]; Strong tranquillising effects [1] [4] | Highly potent; ~10x potency of diazepam [6] [3] |
| Toxicity (Animal Data) | Much lower toxicity vs. flunitrazepam and lormetazepam in mice [1] [4] | Higher toxicity (implied by comparison) [1] |
| Therapeutic/Recreational Dose (Oral) | 0.5 - 3 mg [2] [4] | 0.5 - 2 mg [2] [6] |
| Common Effects | Tranquilization, sedation, amnesia, anxiety suppression [7] [4] | Heavy hypnosis, sedation, pronounced amnesia, anxiolysis [3] [5] |
| Legal Status (Example) | Not approved for medical use in US & much of Europe; sold as "research chemical" [7] [2] | Schedule III in US; tighter control due to notoriety as a "date rape drug" [3] |
Both compounds are classified as nitrobenzodiazepines and produce their effects by binding as positive allosteric modulators to specific sites on the Gamma-Aminobutyric Acid type A (GABAA) receptor [3] [4] [5].
The enhanced receptor opening frequency leads to increased chloride ion influx into the neuron, resulting in hyperpolarization and reduced neuronal excitability, which manifests clinically as sedation, anxiolysis, and amnesia [3] [5]. The following diagram illustrates this core mechanism:
Receptor Binding Kinetics (Flunitrazepam)
Relative Potency in Humans (Flunitrazepam)
Comparative Toxicity in Animal Models (this compound)
For researchers, the most critical finding is the stark contrast in data quality and availability between these two substances.
The table below summarizes the available data on the pharmacological effects and relative potencies of Nifoxipam and other designer benzodiazepines, based on a netnographic analysis of user reports and structural assessments [1] [2].
| Substance Name | Primary Reported Effects | Relative Potency (vs. other DBZDs) | Key Comparative Notes & Experimental Insights |
|---|
| This compound | Strong tranquillising, sleep-prolonging [3] [4] | Low [1] [2] | • A minor metabolite of flunitrazepam [4]. • Reported to have much lower toxicity than flunitrazepam and lormetazepam in mouse models [4]. | | Clonazolam | Euphoric, amnesic [1] [2] | High [1] [2] | • A triazolo-analog of clonazepam [2]. • Reported by users to be over twice as potent as alprazolam [2]. | | Etizolam | Euphoric [1] | Information missing | • A thienodiazepine; structurally different but acts on GABA-A receptors [2]. | | Flubromazolam | Hypnotic, sedative, amnesic [1] [2] | High [1] [2] | • A triazolo-analogue of flubromazepam [2]. • Users commonly report heavy hypnosis, sedation, and long-lasting amnesia [2]. | | Pyrazolam | Anxiolytic [1] [2] | Low [1] [2] | • Notably, there are no reports of euphoria associated with its use [1]. | | Diclazepam | Not specified | Information missing | • Like Pyrazolam, not reported to induce euphoria [1]. | | Deschloroetizolam | Not specified | Low [1] [2] | • A member of the thienodiazepine class [2]. | | Flubromazepam | Not specified | High [1] [2] | Information missing | | Meclonazepam | Not specified | High [1] [2] | • A DBZD with additional anti-parasitic effects; investigated for schistosomiasis but limited by sedative side effects [2]. | | Metizolam | Not specified | Low [1] [2] | Information missing |
For researchers, understanding the methodologies used to gather this data and the underlying mechanisms of action is crucial.
This method involves systematically collecting and analyzing user-generated reports from internet forums to evaluate subjective effects and estimate potency.
Designer benzodiazepines mediate their effects through interactions with the GABA-A receptor [5].
Nifoxipam is primarily formed through the metabolism of flunitrazepam. The metabolic pathway and key targets for analytical identification are outlined below.
Diagram: The primary metabolic pathway from Flunitrazepam to this compound and its main human urinary metabolites. [1] [2]
For analytical testing, the main target metabolites in human urine are [2]:
Robust analytical techniques are required to identify this compound and its metabolites in biological samples. The following workflow and table summarize the key methodologies.
Diagram: A general workflow for the identification of this compound and its metabolites in urine using liquid chromatography-high-resolution mass spectrometry. [2] [3]
| Experimental Protocol | Key Steps & Conditions | Primary Analytes Detected |
|---|
| Nano-LC-HRMS for Urine Metabolite Identification [2] | - Sample Prep: Enzymatic hydrolysis (if needed), dilution.
| Feature | Nifoxipam | Clonazolam | Flubromazolam |
|---|---|---|---|
| Relative Potency | Low potency [1] [2] | High potency [1] [2] | High potency [1] [2] |
| Primary Reported Effects | Anxiolytic, sedative [3] [4] | Euphoric, strong amnesic [1] | Strong hypnotic/sedative, strong amnesic [1] [2] |
| Euphoria | Information missing | Reported [1] | Reported [2] |
| Chemical Class | 1,4-Benzodiazepine; Active metabolite of Flunitrazepam [3] [4] | Triazolo-benzodiazepine (analog of Clonazepam) [2] [5] | Triazolo-benzodiazepine (analog of Flubromazepam) [2] [5] |
| GABA-A Receptor Subunit Action | Information missing | Predicted high affinity for α1 (sedative, amnesic) and α2 (anxiolytic) subunits. | Predicted high affinity for α1 (sedative, amnesic) subunit. |
The comparative data is largely derived from analytical studies of user reports and chemical structure analysis, as controlled human studies on these designer benzodiazepines are scarce.
The following diagram illustrates the shared mechanism of action and the structural relationships that underpin the differing potencies of these compounds.
This diagram shows how all three substances enhance GABAergic signaling but their differing chemical structures lead to significant variations in receptor binding affinity and functional potency.
This guide synthesizes available information from scientific literature, but several critical points must be considered for a complete research picture:
The table below summarizes the available data on the chemical and pharmacological profiles of the three benzodiazepines.
| Feature | Nifoxipam | Flunitrazepam | Lormetazepam |
|---|---|---|---|
| IUPAC Name | 5-(2-fluorophenyl)-3-hydroxy-7-nitro-1,3-dihydro-2H-1,4-benzodiazepin-2-one [1] [2] | Information not available in search results | Information not available in search results |
| Molecular Formula | C15H10FN3O4 [3] [1] | Information not available in search results | Information not available in search results |
| Molecular Weight | 315.26 g/mol [3] [1] | Information not available in search results | Information not available in search results |
| Medical Status | Not approved for medical use; sold as a designer drug/research chemical [1] [4] [2] | Approved hypnotic; used for insomnia and pre-anesthesia [1] [2] | Approved short-acting hypnotic [5] [6] |
| Primary Activity | Active metabolite of Flunitrazepam; Designer Benzodiazepine [3] [1] | Parent drug (Prodrug) [1] [2] | Parent drug [5] |
| Reported Potency | Least potent among several designer benzodiazepines [7] | Highly potent, low-dose sedative [1] [2] | Short-acting hypnotic [5] |
| Toxicity (Animal Data) | "Much lower toxicity" compared to Lormetazepam and Flunitrazepam [3] | Higher toxicity compared to this compound (in mice) [3] | Higher toxicity compared to this compound (in mice) [3] |
| Duration of Action | Information not available | Longer-acting; produces prolonged EEG changes [5] | Short-acting; minimal daytime effects [5] |
The key findings on toxicity and duration of action are derived from specific experimental protocols.
A patent from 1985 provides the primary evidence for the toxicity claim, based on an animal model [3].
A 1985 double-blind, crossover study compared the pharmacodynamic profiles of lormetazepam and flunitrazepam [5].
All three substances are believed to share a core mechanism of action, as they are benzodiazepine derivatives. This compound, being a flunitrazepam metabolite, is presumed to have similar effects [1] [2].
The metabolic relationship between flunitrazepam and this compound is a key differentiator.
The available information is insufficient for a comprehensive toxicological comparison. Key gaps include:
Future research should prioritize establishing full dose-response curves and determining median lethal doses (LD50) in animal models to enable quantitative risk assessment.
The table below summarizes the key performance characteristics of different mass spectrometry platforms as applied to this compound and related designer benzodiazepines in the scientific literature.
| Platform / Technique | Reported Application on this compound / DBZD | Key Performance Findings | Reference |
|---|---|---|---|
| LC-HRMS (Orbitrap) | Urine analysis of 28 DBZDs; metabolite identification [1] [2] | Lower quantification limit: 5-50 ng/mL (multi-analyte method); High-resolution full scan and PRM for confirmation [1]. | |
| LC-MS/MS (Triple Quadrupole) | Targeted analysis of 53 benzodiazepines in street drugs [3]; Qualitative validation in multiple biological matrices [4] | Method developed for 53 benzodiazepines; LODs established for other DBZDs; this compound showed instability in validation [3] [4]. | |
| Nano-LC-HRMS | Identification of main human urinary metabolites of this compound [2] | Enabled identification of this compound metabolites (7-acetaminothis compound) in human urine at low concentrations. | |
| UHPLC-MS/MS | Determination of 5 DBZDs (incl. This compound) in plasma after MEPS [5] | Successful validation for this compound in plasma; highlights sensitivity of modern UHPLC-MS/MS systems. |
Here is a detailed breakdown of the key experimental methodologies cited in the research:
Sample Preparation:
Liquid Chromatography:
Mass Spectrometric Analysis:
The following workflow diagram illustrates the general process for this compound detection and confirmation in biological samples using LC-MS/MS.
To conclude, while a direct platform comparison is not available, the evidence clearly shows that LC-MS/MS (QqQ) and LC-HRMS (Orbitrap) are both highly capable for this compound detection. Your choice should be guided by the project's primary goal:
The following table summarizes the key parameters of a method developed for the determination of this compound and other designer benzodiazepines in human plasma using Microextraction by Packed Sorbent (MEPS) and Ultra-High Performance Liquid Chromatography/Tandem Mass Spectrometry (UHPLC-MS/MS) [1].
| Parameter | Description |
|---|---|
| Analytical Technique | Ultra-High Performance Liquid Chromatography/Tandem Mass Spectrometry (UHPLC-MS/MS) [1]. |
| Sample Matrix | Human plasma [1]. |
| Sample Preparation | Microextraction by Packed Sorbent (MEPS) using a polymeric mixed-mode C8/strong cation-exchange (SCX) sorbent [1]. |
| Chromatography | Reversed-phase using a C18 column (100 mm x 2.1 mm, 1.8 µm) with a mobile phase of (A) water and (B) methanol, both with 0.1% formic acid [1]. |
| Mass Spectrometry | Electrospray Ionization (ESI) in positive mode; multiple reaction monitoring (MRM) [1]. |
| Validated Aspects | Selectivity, linearity, accuracy, precision, matrix effects, and recovery [1]. |
The analytical process can be visualized and broken down into the following key stages. This workflow outlines the journey of a plasma sample from preparation to final data analysis.
The workflow consists of four main stages:
Sample Preparation (MEPS) [1]:
Chromatographic Separation (UHPLC) [1]:
Ionization and Detection (MS/MS) [1]:
Data Analysis: The results are processed using the instrument's software, quantifying this compound based on the response of its specific MRM transition.
Although the search results do not link the specific method above to an ISO standard, the general principles of ISO 15189 for medical laboratories provide a crucial framework for ensuring result reliability [2]. You can align the analytical method with this standard by focusing on:
For your research and guide, it is helpful to know that this compound is a designer benzodiazepine and an active metabolite of flunitrazepam [3] [4]. It is sold online as a "research chemical" and is not approved for medical use [3]. Its presence in the recreational drug market makes robust analytical methods for its detection vital in forensic and clinical toxicology [1] [3].
| Benzodiazepine | Main Metabolic Pathways | Key Urinary Metabolites (for detection) | Relative Potency (User Reports) |
|---|---|---|---|
| Nifoxipam [1] [2] [3] | Nitro-reduction, acetylation, glucuronidation [1] [2] | 7-Acetaminothis compound (primary), Glucuronide conjugate of parent compound [1] | Low to Medium [4] |
| Clonazolam [1] [4] | Nitro-reduction, hydroxylation [1] | 7-Aminoclonazolam (primary) [1] | High (over twice as potent as alprazolam) [4] |
| Meclonazepam [1] [4] | Nitro-reduction, acetylation [1] | 7-Acetaminomeclonazepam (primary) [1] | High [4] |
| Fonazepam [2] [5] | Presumed similar to flunitrazepam (N-demethylation, nitro-reduction) [2] | Data not available in search results | Information missing |
For researchers, the diagram below summarizes the primary metabolic pathway of this compound.
The identification of this compound's main human urinary metabolites has been achieved using advanced analytical techniques. The following workflow outlines a key methodology from published research [1] [6].
The table below summarizes the available chemical, legal, and preliminary pharmacological data on Nifoxipam alongside established benzodiazepines for context.
| Property | This compound | Flunitrazepam (Parent Drug) | Diazepam (Common Standard) | Midazolam (Common Standard) |
|---|---|---|---|---|
| IUPAC Name | 5-(2-fluorophenyl)-3-hydroxy-7-nitro-1,3-dihydro-2H-1,4-benzodiazepin-2-one [1] | Not Available | 7-chloro-1-methyl-5-phenyl-3H-1,4-benzodiazepin-2-one | 8-chloro-6-(2-fluorophenyl)-1-methyl-4H-imidazo[1,5-a][1,4]benzodiazepine |
| Molecular Formula | C15H10FN3O4 [2] [1] | Not Available | C16H13ClN2O | C18H13ClFN3 |
| Molecular Mass | 315.26 g/mol [2] [1] | Not Available | 283.74 g/mol | 325.77 g/mol |
| Legal Status (Examples) | Unscheduled (US), Psychoactive Substances Act (UK), Schedule IV (CA) [2] | Varies by country (typically controlled) | Schedule IV (US) | Schedule IV (US) |
| Primary Metabolic Pathway | Reduction of nitro group, acetylation, glucuronidation [1] | CYP2C19, CYP3A4, CYP1A2 [1] | CYP3A4, CYP2C19 [3] | CYP3A4 [3] |
| Reported Designer Drug Form | Powder, tablets [1] | Not Applicable | Not Applicable | Not Applicable |
| Key Experimental Finding | Strong tranquillising and sleep-prolonging effects with much lower toxicity than flunitrazepam in mice [2] | Potent, short-acting hypnotic [1] | Long-acting anxiolytic, muscle relaxant [3] | Short-acting, potent sedative for procedures [3] |
For a rigorous comparison of this compound's sedative effects, the following experimental approaches are recommended based on established methodologies.
In Vivo Sedative and Hypnotic Activity (e.g., Mouse Models)
In Vitro Receptor Binding Affinity Assay
Metabolite Identification in Biological Samples
This compound, like classical benzodiazepines, is understood to exert its effects primarily by potentiating GABAergic neurotransmission. The following diagram illustrates its proposed mechanism and metabolic fate.
This mechanism is inferred from its structural similarity to flunitrazepam and its identification as a benzodiazepine derivative [2] [1].
| Feature | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Gas Chromatography-Mass Spectrometry (GC-MS) |
|---|---|---|
| Reported Use for Nifoxipam | Yes, specifically validated in multiple studies [1] [2] [3] | Not explicitly reported in the searched literature; used for other benzodiazepines [4] |
| Sample Preparation | Microextraction by Packed Sorbent (MEPS) [2], Solid-Phase Extraction (SPE) [1], Liquid-Liquid Extraction (LLE) [3] | Requires derivatization (e.g., with MTBSTFA) for some benzodiazepines, adding steps and time [4] |
| Key Advantage | Broader compound range, minimal sample prep, no derivatization needed, superior for thermolabile compounds [4] [2] | Established "gold standard," but better for volatile, thermally stable analytes [4] |
| Throughput | Faster analysis and simpler preparation improve lab efficiency [4] | Slower due to longer run times and extensive preparation/derivatization [4] |
| Sensitivity (LOD for this compound) | 0.5 ng/mL (in blood and plasma) [1] [2] | Sensitivity for this compound not specified; generally high but may require derivatization [4] |
Here is a closer look at the experimental protocols used in recent LC-MS/MS studies for this compound.
This protocol outlines a modern, efficient method for extracting this compound from plasma [2] [5].
This method was validated for quantifying this compound in postmortem blood [1].
To visualize the core workflow of the LC-MS/MS analysis described in these protocols, please refer to the following diagram:
A key finding from recent research is that This compound demonstrates pronounced instability in biological samples, particularly in urine [3]. This instability can lead to significant degradation and loss of the analyte if samples are not analyzed promptly or stored under appropriate conditions. This characteristic can adversely affect the reliability of its detection, especially in cases where analysis is delayed.
The tables below summarize experimental protocols and performance data from validated studies for detecting this compound and its metabolites.
Table 1: Methods for Detecting this compound and its Metabolites
| Analytical Target | Biological Matrix | Sample Preparation | Analytical Technique | Key Experimental Parameters | Reference |
|---|
| This compound (Parent drug) | Urine | Enzymatic hydrolysis (β-glucuronidase), dilution | LC-HRMS (Q Exactive Orbitrap) • Screening: Full Scan (3.5 min) • Confirmation: MS/MS (4.5 min) | LQL: 5-50 ng/mL (solute-dependent) Precision & Accuracy: ≤15% for most analytes | [1] | | 7-Acetaminothis compound (Main metabolite) | Urine | Enzymatic hydrolysis, nano-LC separation | Nano-LC-HRMS/MS | Identified as the primary target for urine drug testing due to high abundance. | [2] |
Table 2: General Method Validation Parameters
For a comprehensive cross-validation, the following parameters are typically assessed, as demonstrated in related methodologies for benzodiazepines and other small molecules in biological samples [1] [3] [4].
| Validation Parameter | Description & Application |
|---|---|
| Calibration Range & Linearity | The concentration interval over which the method is accurate and precise (e.g., 0.05–200 μg/mL for some toxins) [4]. |
| Lower Quantification Limit (LQL) | The lowest analyte concentration that can be measured with acceptable accuracy and precision (e.g., 5-50 ng/mL for various benzodiazepines) [1]. |
| Precision and Accuracy | Intra- and inter-day variance (precision) and closeness to the true value (accuracy), often required to be ≤15% [1]. |
| Extraction Efficiency (Recovery) | The efficiency of the sample preparation technique (e.g., SPE, LLE) in recovering the analyte from the biological matrix [3]. |
| Matrix Effects | The impact of co-eluting matrix components on the ionization of the analyte, a critical parameter for LC-MS methods [3]. |
The following diagram illustrates a generalized experimental workflow for the identification and confirmation of this compound in biological samples, based on the methodologies described in the search results.
The identified methodologies and metabolic profile have direct implications for your research and development work.
Since a direct, multi-matrix cross-validation study for this compound was not found, here are practical steps to build upon the information provided: